FMF-04-159-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPYSAHDRSBARR-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl3N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Cyclin-Dependent Kinase 14 in Mitosis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-Dependent Kinase 14 (CDK14), also known as PFTAIRE protein kinase 1 (PFTK1), is a member of the Cdc2-related serine/threonine protein kinase family. While extensively implicated in developmental processes and oncogenesis through its role in the canonical Wnt/β-catenin signaling pathway, its specific functions within the mitotic phase of the cell cycle are an emerging area of investigation. This technical guide synthesizes the current understanding of CDK14's role in mitosis, moving beyond its established function in the G2/M transition. Emerging evidence from phosphoproteomic studies suggests a supportive role for CDK14 in mitotic progression. This document details the known molecular interactions and signaling pathways involving CDK14, presents available quantitative data, and outlines key experimental protocols for its study.
Core Function of CDK14 in the G2/M Transition
CDK14's most well-characterized function in the context of the cell cycle is its contribution to the G2/M transition. In partnership with its regulatory subunit, Cyclin Y, the CDK14/Cyclin Y complex is a key player in the Wnt signaling pathway.[1] During the G2 phase, the complex phosphorylates the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[2][3] This phosphorylation event is crucial for the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes necessary for mitotic entry.
Knockdown of CDK14 has been shown to induce a cell cycle arrest at the G2/M phase, underscoring its importance for the initiation of mitosis.[2]
Emerging Roles of CDK14 in Mitotic Progression
Recent studies have begun to shed light on the functions of CDK14 during the M-phase itself. While detailed mechanistic insights are still being elucidated, a phosphoproteomics study utilizing a covalent CDK14 inhibitor has suggested a supportive role for CDK14 in mitotic progression.[4] This research identified a number of putative CDK14 substrates whose phosphorylation is diminished upon CDK14 inhibition, with a strong enrichment for proteins involved in mitosis, cell cycle, and cell division.[4]
Regulation of Spindle Dynamics
There is evidence to suggest that CDK14 is involved in the formation of the mitotic spindle. It has been reported that CDK14 achieves this by activating intracellular skeleton proteins through phosphorylation, which accelerates the formation of spindle filaments, thereby providing a material basis for the cell to enter mitosis and promoting the process.[2] However, the specific substrates and the precise mechanisms of this regulation are yet to be fully characterized.
Signaling Pathways and Molecular Interactions
The primary signaling axis for CDK14 in the context of mitosis is the canonical Wnt pathway, leading to mitotic entry. The core of this pathway is the activation of the CDK14/Cyclin Y complex and the subsequent phosphorylation of LRP6.
Below is a diagram illustrating the CDK14-mediated Wnt signaling pathway leading to the G2/M transition.
Caption: CDK14/Cyclin Y in Wnt signaling at the G2/M transition.
Quantitative Data on CDK14 Function in Mitosis
To date, there is a paucity of publicly available, structured quantitative data specifically detailing the effects of CDK14 on mitotic timing and substrate phosphorylation. A key study using a covalent CDK14 inhibitor, FMF-04-159-2, identified 41 likely CDK14 substrates by phosphoproteomics in a washout experiment designed to isolate CDK14-specific effects.[4] The phosphorylation of these sites was significantly reduced upon CDK14 inhibition. The study highlighted a strong enrichment for proteins involved in mitosis and cell division among these putative substrates.[4]
Table 1: Gene Ontology (GO) Enrichment for Putative CDK14 Substrates
| GO Term | p-value |
|---|---|
| Mitosis | < 0.001 |
| Cell Cycle | < 0.001 |
| Cell Division | < 0.001 |
Data derived from analysis of phosphoproteomics results following CDK14 inhibition.[4]
Key Experimental Protocols
The study of CDK14's mitotic function requires a combination of cell biology, biochemistry, and proteomics techniques. Below are detailed methodologies for key experiments.
Cell Synchronization for Mitotic Studies
To enrich for cells in mitosis, various synchronization techniques can be employed. A common method is a double thymidine block to arrest cells at the G1/S boundary, followed by release and subsequent treatment with a mitotic blocking agent like nocodazole, which depolymerizes microtubules and activates the spindle assembly checkpoint.
Protocol: Double Thymidine-Nocodazole Block
-
Cell Seeding: Plate cells at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
First Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours. This arrests cells at the G1/S transition.
-
Release: Wash the cells three times with pre-warmed, drug-free complete medium.
-
Incubation: Incubate the cells in complete medium for 9-10 hours.
-
Second Thymidine Block: Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release into Mitosis: Wash the cells three times with pre-warmed, drug-free complete medium.
-
Nocodazole Treatment: Add nocodazole to a final concentration of 100 ng/mL and incubate for 10-12 hours. This will arrest a significant population of cells in prometaphase.
-
Mitotic Shake-off: Mitotic cells, which are rounded and loosely attached, can be selectively harvested by gentle shaking of the culture flask and collection of the culture medium.
-
Verification: The mitotic index can be confirmed by microscopy after staining with a DNA dye (e.g., DAPI) to observe condensed chromosomes, or by flow cytometry for DNA content.
References
- 1. CDK14 cyclin dependent kinase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CDK14 regulates the development and repair of lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
FMF-04-159-2: A Technical Guide to a Covalent Pan-TAIRE Kinase Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMF-04-159-2 is a potent and selective tool compound designed to investigate the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] This family of kinases has been implicated in a variety of cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function.[3][4][5][6] this compound distinguishes itself through its covalent binding to CDK14 and its broader inhibitory activity across the TAIRE family, making it a valuable probe for dissecting the roles of these understudied kinases.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and insights into the signaling pathways it perturbs.
Quantitative Data
The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its reversible control compound, FMF-04-159-R.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| CDK14 | Kinase Activity Assay | 88 | |
| CDK16 | Kinase Activity Assay | 10 | |
| CDK17 | Kinase Activity Assay | Inhibited at 1 µM | |
| CDK18 | Kinase Activity Assay | Inhibited at 1 µM |
Table 2: Cellular Target Engagement and Antiproliferative Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK14 | NanoBRET Assay (HCT116 cells) | 39.6 ± 2.8 | [2] |
| CDK14 (washout) | NanoBRET Assay (HCT116 cells) | 56.3 ± 6.0 | [2] |
| CDK2 | NanoBRET Assay (HCT116 cells) | 256 ± 26 | [2] |
| HCT116 | Proliferation Assay | 1144 ± 190 | [7] |
Table 3: Comparative Cellular Activity of FMF-04-159-R (Reversible Control)
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| CDK14 | Kinase Activity Assay | 140 | [8] |
| CDK16 | Kinase Activity Assay | 6 | [8] |
| CDK14 | BRET Assay | 563 | [8] |
| CDK2 | BRET Assay | 493 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
NanoBRET™ Target Engagement Assay
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual.[9][10][11]
Objective: To quantitatively measure the binding affinity of this compound to a specific TAIRE kinase in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid DNA for NanoLuc®-TAIRE kinase fusion protein
-
NanoBRET™ Tracer
-
This compound compound
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Methodology:
-
Cell Transfection:
-
One day prior to the assay, plate HEK293T cells in a 6-well plate.
-
Prepare a transfection mix by combining Opti-MEM™, FuGENE® HD, and the NanoLuc®-TAIRE kinase fusion plasmid DNA.
-
Incubate the mix at room temperature for 20 minutes.
-
Add the transfection mix to the cells and incubate for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x10^5 cells/mL.
-
Add the cell suspension to the wells of a white 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a plate reader, measuring donor emission at 450 nm and acceptor emission at 610 nm.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 2. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK14 | Abcam [abcam.com]
- 4. Cyclin dependent kinase 14 as a paclitaxel-resistant marker regulated by the TGF-β signaling pathway in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. CDK14 expression is down-regulated by cigarette smoke in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FMF-04-159-R | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 11. eubopen.org [eubopen.org]
A Technical Guide to the Covalent Inhibition of CDK14 by FMF-04-159-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the covalent inhibition of Cyclin-Dependent Kinase 14 (CDK14) by the potent and selective inhibitor, FMF-04-159-2. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the key quantitative data regarding the efficacy, selectivity, and binding characteristics of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | Metric | Value (nM) | Cell Line | Reference |
| CDK14 | NanoBRET Target Engagement | IC₅₀ | 39.6 ± 2.8 | HCT116 | [1] |
| CDK14 | NanoBRET (after 2h washout) | IC₅₀ | 56.3 ± 6.0 | HCT116 | [1] |
| CDK14 | Kinase Activity Inhibition | IC₅₀ | 88 | - | [2] |
| CDK16 | Kinase Activity Inhibition | IC₅₀ | 10 | - | [2] |
| CDK2 | NanoBRET Target Engagement | IC₅₀ | 256 | HCT116 | [2][3][4] |
| HCT116 Proliferation | Cell Viability | IC₅₀ | 1,144 ± 190 | HCT116 | [3] |
Table 2: Selectivity Profile of this compound
This compound demonstrates a pan-TAIRE family specificity, potently inhibiting CDK14, CDK16, CDK17, and CDK18.[1] Some off-target activity is observed against CDK2 and to a lesser extent, CDK10.[1] The covalent nature of its interaction with CDK14 allows for sustained target engagement even after washout, a feature not observed with its reversible analog, FMF-04-159-R.[1]
Signaling Pathways and Mechanism of Action
CDK14 is a member of the TAIRE subfamily of cyclin-dependent kinases and has been implicated in the regulation of the cell cycle and the Wnt signaling pathway.[5][6] Overexpression of CDK14 has been noted in several cancers.[7]
This compound acts as a covalent inhibitor by forming an irreversible bond with a cysteine residue (C218) within the ATP-binding pocket of CDK14.[1] This covalent modification leads to the sustained inhibition of the kinase's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the engagement of this compound with CDK14 in live cells.
Materials:
-
HCT116 cells
-
CDK14-NanoLuc® fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound and FMF-04-159-R (control)
-
White, 96-well assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the CDK14-NanoLuc® fusion vector using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the reversible control, FMF-04-159-R, in Opti-MEM™.
-
Assay:
-
Remove the growth medium from the cells and replace it with the compound dilutions.
-
Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Incubate the plate at 37°C and 5% CO₂ for 2 hours.
-
-
Washout (for covalent binding assessment):
-
For washout experiments, aspirate the compound- and tracer-containing medium.
-
Wash the cells twice with fresh, pre-warmed medium.
-
Add fresh medium containing only the NanoBRET™ tracer to the wells.
-
Incubate for an additional 2 hours.
-
-
Detection:
-
Add the NanoBRET™ substrate and inhibitor to all wells.
-
Read the plate on a luminometer equipped with filters for donor and acceptor emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio and plot the data against the compound concentration to determine the IC₅₀ values.
KiNativ™ Cellular Kinome-Wide Selectivity Profiling
This method assesses the selectivity of this compound across the cellular kinome.
Materials:
-
HCT116 cells
-
This compound
-
Cell lysis buffer
-
Biotinylated ATP/ADP acyl phosphate probe
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Protocol:
-
Cell Treatment: Treat HCT116 cells with 1 µM this compound or vehicle control for 4 hours.
-
Cell Lysis: Harvest and lyse the cells to prepare a cell lysate.
-
Probe Labeling: Incubate the cell lysate with a biotinylated ATP/ADP acyl phosphate probe. This probe covalently labels the active sites of kinases that are not occupied by the inhibitor.
-
Enrichment: Add streptavidin-agarose beads to the lysate to capture the biotin-labeled kinases.
-
Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the labeled peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: Compare the abundance of labeled peptides from the this compound-treated sample to the vehicle control to determine the percentage of inhibition for each identified kinase.
Biotinylated Probe Pull-Down Assay
This assay is used to verify the cellular engagement of CDK14 by this compound.
Materials:
-
HCT116 cells
-
This compound
-
Biotinylated probe (e.g., biotin-FMF-03-198-2)
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK14 antibody
Protocol:
-
Cell Treatment: Treat HCT116 cells with varying concentrations of this compound or a vehicle control.
-
Cell Lysis: Prepare cell lysates from the treated cells.
-
Probe Incubation: Add the biotinylated probe to the lysates and incubate to allow the probe to bind to unoccupied kinases.
-
Pull-Down: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-kinase complexes.
-
Washing: Use a magnetic stand to wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze by SDS-PAGE followed by Western blotting using an anti-CDK14 antibody.
-
Data Analysis: The amount of CDK14 pulled down will be inversely proportional to the cellular engagement by this compound.
This technical guide provides a foundational understanding of the covalent CDK14 inhibitor this compound. The presented data and protocols are intended to aid researchers in the design and execution of further studies to elucidate the therapeutic potential of targeting CDK14.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK14 Promotes Axon Regeneration by Regulating the Noncanonical Wnt Signaling Pathway in a Kinase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pan-TAIRE Kinase Specificity of FMF-04-159-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase specificity of FMF-04-159-2, a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with a distinct pan-TAIRE family selectivity profile. The information presented herein is intended to support further research and drug development efforts targeting this important class of kinases.
Core Mechanism and Selectivity
This compound is a tool compound designed to covalently target CDK14.[1][2] Its mechanism of action involves the formation of a covalent bond, leading to sustained inhibition of CDK14.[3] Beyond its primary target, this compound exhibits significant inhibitory activity against other members of the TAIRE kinase family, which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2][4] This pan-TAIRE inhibition profile is a key characteristic of the compound.[1] Some off-target activity has also been noted against CDK2 and, to a lesser extent, CDK10.[1]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against various kinases has been quantified using multiple assay platforms. The following tables summarize the available data, providing a clear comparison of its potency.
| Kinase | Assay Type | IC50 (nM) | Notes |
| CDK14 | Kinase Activity Assay | 88 | |
| CDK14 | NanoBRET Assay | 39.6 | [5] |
| CDK14 | NanoBRET Assay (after 2-h washout) | 56.3 | Indicates covalent binding[3] |
| CDK16 | Kinase Activity Assay | 10 | |
| CDK2 | NanoBRET Assay | 256 | [5] |
| HCT116 Cell Proliferation | Proliferation Assay | 1,144 ± 190 | [5] |
Table 1: IC50 Values of this compound for Specific Kinases.
| Kinase Family | Compound Concentration | Effect | Reference |
| TAIRE Kinases (CDK14, CDK16, CDK17, CDK18) | 1 µM | Potent Inhibition | [1] |
Table 2: Pan-TAIRE Kinase Family Inhibition by this compound.
Signaling Pathway Context
The TAIRE family of kinases, including CDK14, are implicated in the regulation of the cell cycle, particularly in mitotic progression.[1][2] Inhibition of these kinases by this compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. The functional redundancy among TAIRE kinases suggests that a pan-inhibitor like this compound could be a valuable tool to probe their collective biological roles.[1]
Caption: this compound inhibitory action on the TAIRE kinase family and cell cycle.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Kinome-Wide Selectivity Profiling (KiNativ)
This method is employed to assess the cellular kinome-wide selectivity of kinase inhibitors.
-
Cell Treatment: HCT116 cells are treated with 1 µM this compound for 4 hours.[1]
-
Cell Lysis and Kinase Enrichment: Cells are lysed, and ATP-binding proteins (kinases) are enriched from the lysate.
-
Probe Labeling: The enriched kinases are labeled with a biotinylated acyl-phosphate probe that covalently modifies the catalytic lysine in the ATP-binding pocket of kinases that are not occupied by the inhibitor.
-
Trypsin Digestion and Streptavidin Enrichment: The labeled proteome is digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by this compound. The degree of inhibition is determined by the reduction in the signal of the labeled peptide compared to a vehicle-treated control.
Cellular Target Engagement (NanoBRET Assay)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell target engagement assay used to quantify the binding of a compound to a specific protein of interest.
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc luciferase.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Probe Addition: A fluorescent energy transfer probe that binds to the kinase is added to the cells.
-
BRET Measurement: If the compound displaces the fluorescent probe from the kinase-NanoLuc fusion, the BRET signal will decrease. The luminescence and fluorescence are measured, and the BRET ratio is calculated.
-
IC50 Determination: The IC50 value is determined by plotting the BRET ratio against the compound concentration.
Compound Washout Experiment
Washout experiments are performed to distinguish between reversible and covalent inhibitors.
-
Cell Treatment: HCT116 cells are treated with 1 µM this compound for 4 hours.[4]
-
Washout: The medium containing the inhibitor is removed, and the cells are washed twice with fresh medium to remove any unbound compound.[4]
-
Incubation: Fresh medium is added, and the cells are incubated for an additional 2 hours.[4]
-
Analysis: The level of target engagement or a downstream signaling event is then measured to determine if the inhibitory effect is sustained after the removal of the compound, which is indicative of covalent binding.[3]
Caption: Workflow for characterizing the activity of this compound.
Summary and Future Directions
This compound is a valuable chemical probe for studying the biology of TAIRE kinases. Its covalent mode of action against CDK14 and its broader specificity for the TAIRE family provide a unique tool for dissecting the roles of these understudied kinases in cellular processes, particularly cell cycle control.[1][2] The provided data and protocols offer a solid foundation for researchers to utilize this compound in their investigations. For rigorous studies of CDK14-specific effects, it is recommended to use the reversible control compound, FMF-04-159-R, and to perform washout experiments to control for off-target effects.[1] Further research is warranted to fully elucidate the therapeutic potential of targeting TAIRE kinases in diseases such as cancer.
References
- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
The Role of CDK14 in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 14 (CDK14), also known as PFTK1, is a member of the CDK family that has emerged as a significant contributor to the pathogenesis of colorectal cancer (CRC). Upregulated in a substantial proportion of CRC tumors, CDK14 plays a crucial role in driving key oncogenic processes, including cell proliferation, migration, and invasion. Its mechanism of action is primarily linked to the potentiation of the Wnt/β-catenin and YAP signaling pathways, two critical cascades frequently dysregulated in colorectal carcinogenesis. This technical guide provides a comprehensive overview of the function of CDK14 in CRC cell lines, detailing its signaling pathways, the impact of its modulation on cancer cell behavior, and standardized protocols for its investigation.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The identification of novel therapeutic targets is paramount for improving patient outcomes. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate cell cycle progression and other cellular processes. While the roles of several CDKs in cancer are well-established, the specific functions of less-characterized members, such as CDK14, are an active area of investigation.
Recent evidence has illuminated the pro-tumorigenic role of CDK14 in CRC. Multiple studies have demonstrated that CDK14 is overexpressed in colorectal cancer tissues compared to normal adjacent tissues.[1][2][3] This overexpression is associated with enhanced tumor growth and metastasis. This guide will delve into the molecular mechanisms underpinning the role of CDK14 in CRC, with a focus on its impact on key signaling pathways and cellular phenotypes.
CDK14 Expression in Colorectal Cancer
Quantitative analysis of CDK14 expression in colorectal cancer has consistently shown its upregulation in tumor tissues and cell lines.
| Colorectal Cancer Cell Line | Relative CDK14 mRNA Expression (Compared to Normal Colon Epithelial Cells) | Reference |
| HCT116 | Significantly upregulated | [4][5] |
| SW480 | Significantly upregulated | [4][5] |
| Tissue Type | CDK14 mRNA Expression Fold Change (Tumor vs. Normal) | Database/Study |
| Colon Adenocarcinoma | 2.730 | Oncomine[2] |
| Rectal Adenocarcinoma | 2.535 | Oncomine[2] |
| Colorectal Carcinoma | 2.447 - 3.636 | Oncomine[2] |
Signaling Pathways Involving CDK14 in Colorectal Cancer
CDK14 exerts its oncogenic functions in colorectal cancer primarily through the modulation of the Wnt/β-catenin and YAP signaling pathways.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a fundamental signaling cascade that is aberrantly activated in the majority of colorectal cancers. CDK14, in complex with its regulatory partner Cyclin Y, directly phosphorylates the Wnt co-receptor LRP6 at serine/threonine residues within the PPP(S/T)P motifs.[6][7][8][9] This phosphorylation event is a critical priming step that enhances subsequent Wnt-induced phosphorylation of LRP6 by GSK3 and CK1, leading to the recruitment of the destruction complex, stabilization and nuclear translocation of β-catenin.[9] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation (e.g., c-Myc, Cyclin D1), survival, and metastasis.[10][11][12]
YAP Signaling
Recent studies have also implicated CDK14 in the regulation of the Hippo pathway effector YAP (Yes-associated protein). While the precise mechanism is still under investigation, it is proposed that CDK14 can promote the nuclear localization and transcriptional activity of YAP, a key driver of cell proliferation and organ growth. This may occur through direct phosphorylation of YAP or through crosstalk with the Wnt/β-catenin pathway.
Functional Consequences of CDK14 Activity in Colorectal Cancer Cell Lines
The overexpression of CDK14 in colorectal cancer cell lines has profound effects on their malignant phenotype. Conversely, the knockdown of CDK14 expression leads to a significant reduction in these oncogenic properties.
Cell Proliferation
CDK14 promotes cell cycle progression and proliferation in CRC cells. Knockdown of CDK14 has been shown to inhibit the proliferation of HCT116 and SW480 cells.[5]
| Cell Line | Intervention | Effect on Proliferation | Reference |
| HCT116 | CDK14 Knockdown | Significant inhibition | [5] |
| SW480 | CDK14 Knockdown | Significant inhibition | [5] |
| DLD-1 | CDK14 Knockdown | Inhibition |
Cell Migration and Invasion
CDK14 enhances the migratory and invasive capabilities of colorectal cancer cells, contributing to their metastatic potential.
| Cell Line | Intervention | Effect on Migration | Effect on Invasion | Reference |
| HCT116 | CDK14 Knockdown | Significant inhibition | Significant reduction | [5][13][14] |
| SW480 | CDK14 Knockdown | Significant inhibition | Significant reduction | [5][13][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CDK14 in colorectal cancer cell lines.
siRNA-mediated Knockdown of CDK14
This protocol describes the transient knockdown of CDK14 expression using small interfering RNA (siRNA).
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
CDK14-specific siRNA and non-targeting control (NTC) siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I reduced-serum medium
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute CDK14 siRNA or NTC siRNA in Opti-MEM I medium to a final concentration of 50 nM.[16]
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium according to the manufacturer's protocol.[16]
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Cell Proliferation Assay (XTT/MTT)
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.[17][18][19]
Materials:
-
Transfected colorectal cancer cells
-
96-well plates
-
XTT or MTT labeling reagent
-
Electron coupling reagent (for XTT) or solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed transfected cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[17]
-
Incubate the plate at 37°C in a CO2 incubator for 24-72 hours.
-
For XTT assay, prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT labeling reagent.[18] Add 50 µL of the mixture to each well and incubate for 2-4 hours.
-
For MTT assay, add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add 100 µL of solubilization solution and incubate overnight in the dark.
-
Measure the absorbance at the appropriate wavelength (450-500 nm for XTT, 570 nm for MTT) using a microplate reader.[18]
Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of a cell population.[20][21][22][23]
Materials:
-
Transfected colorectal cancer cells
-
6-well or 12-well plates
-
200 µL or 1 mL pipette tip
-
Microscope with a camera
Procedure:
-
Seed transfected cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[23]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh growth medium (serum-free or low-serum to minimize proliferation).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Quantify the closure of the wound over time using image analysis software (e.g., ImageJ).
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.[24][25][26][27]
Materials:
-
Transfected colorectal cancer cells
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend transfected cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins.
Materials:
-
Transfected colorectal cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK14, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)[10][28][29]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This method is used to identify protein-protein interactions.[30][31]
Materials:
-
Cell lysates
-
Primary antibody against the protein of interest (e.g., anti-CDK14)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-β-catenin).
TCF/LEF Dual-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[32][33][34][35][36][37]
Materials:
-
Colorectal cancer cells
-
TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase assay system
Procedure:
-
Co-transfect the cells with the TCF/LEF reporter plasmid, the Renilla control plasmid, and either CDK14 expression vector or siRNA against CDK14.
-
After 24-48 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF transcriptional activity.
Conclusion and Future Directions
CDK14 has been firmly established as a pro-tumorigenic factor in colorectal cancer. Its role in amplifying Wnt/β-catenin and potentially YAP signaling highlights it as an attractive therapeutic target. The development of specific CDK14 inhibitors could offer a novel therapeutic strategy for a significant subset of colorectal cancer patients. Future research should focus on further elucidating the intricate molecular mechanisms of CDK14 action, including the identification of its full range of substrates and interacting partners in CRC. Additionally, preclinical studies using in vivo models are warranted to validate the therapeutic potential of targeting CDK14 in colorectal cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the role of CDK14 and its potential as a therapeutic target in this malignancy.
References
- 1. Comprehensive Analysis of Role of Cyclin-Dependent Kinases Family Members in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of cyclin-dependent kinases and their clinical significance with immune infiltrates could predict prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profile comparison between colorectal cancer and adjacent normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KCNJ14 knockdown significantly inhibited the proliferation and migration of colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of c-Myc and Cyclin D1 by JCV T-Antigen and β-catenin in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MyD88 mediates colorectal cancer cell proliferation, migration and invasion via NF-κB/AP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Mechanisms by Which S100A4 Regulates the Migration and Invasion of PGCCs With Their Daughter Cells in Human Colorectal Cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel siRNA Co-Targeting Strategy as Treatment for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 19. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. med.virginia.edu [med.virginia.edu]
- 24. researchgate.net [researchgate.net]
- 25. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 28. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. β-Catenin mutations in cell lines established from human colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. nebula.wsimg.com [nebula.wsimg.com]
- 34. resources.amsbio.com [resources.amsbio.com]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. Phosphorylation of PPP(S/T)P Motif of the Free LRP6 Intracellular Domain Is Not Required to Activate the Wnt/β-Catenin Pathway and Attenuate GSK3β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. New Research Solutions for Wnt/β-Catenin Signaling from ScienCell! [sciencellonline.com]
FMF-04-159-2: A Technical Guide to its Effects on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMF-04-159-2 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with a pan-TAIRE family specificity, also targeting other members of the TAIRE kinase family (CDK15-18). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on mitotic progression. The information presented herein is intended to support further research and drug development efforts targeting CDK14 and related kinases.
Mechanism of Action
This compound functions as a covalent inhibitor, specifically targeting a cysteine residue (C218) in the ATP-binding pocket of CDK14. This covalent modification leads to sustained and irreversible inhibition of CDK14's kinase activity.[1] While highly potent against CDK14, this compound also exhibits off-target activity against other TAIRE family kinases (CDK16, CDK17, and CDK18) and CDK2, albeit with lower potency and through a reversible binding mechanism.[1] The inhibition of these kinases, particularly CDK14, disrupts the normal signaling cascades that govern cell cycle progression, leading to a noticeable impact on mitosis.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cell proliferation and the cell cycle.
Table 1: Inhibitory Activity of this compound against Key Kinase Targets
| Target Kinase | Assay Type | IC50 Value | Notes |
| CDK14 | NanoBRET | 39.6 ± 2.8 nM | Covalent and sustained inhibition after washout.[1] |
| CDK14 | Kinase Activity | 88 nM | |
| CDK16 | Kinase Activity | 10 nM | |
| CDK2 | NanoBRET | 256 ± 26 nM | Reversible inhibition.[1] |
| CDK10 | KiNativ | Lesser extent than CDK2 | Reversible inhibition.[1] |
| CDK17 | KiNativ | Potently inhibited | Pan-TAIRE inhibition. |
| CDK18 | KiNativ | Potently inhibited | Pan-TAIRE inhibition. |
Table 2: Anti-proliferative and Cell Cycle Effects of this compound
| Cell Line | Cancer Type | IC50 (Proliferation) | Cell Cycle Effect |
| HCT116 | Colorectal Cancer | 1,144 ± 190 nM[2] | Significant G2/M accumulation.[1] |
| PATU-8988T | Pancreatic Cancer | Not Reported | G2/M accumulation.[1] |
| MDA-MB-231 | Breast Cancer | Not Reported | G2/M accumulation.[1] |
| HepG2 | Liver Cancer | Not Reported | G2/M accumulation.[1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows used to characterize its effects.
Caption: Proposed signaling pathway of this compound action on mitotic progression.
Caption: Experimental workflow for analyzing cell cycle effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture and Synchronization
-
Cell Lines: HCT116, PATU-8988T, MDA-MB-231, and HepG2 cells are maintained in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Double Thymidine Block for Synchronization:
-
Cells are seeded and allowed to reach 30-40% confluency.
-
The medium is replaced with fresh medium containing 2 mM thymidine and incubated for 16-18 hours (first block).
-
The thymidine-containing medium is removed, and the cells are washed twice with sterile phosphate-buffered saline (PBS).
-
Fresh medium is added, and the cells are incubated for 9 hours to release them from the block.
-
The medium is again replaced with fresh medium containing 2 mM thymidine and incubated for another 14-17 hours (second block).
-
Following the second block, the cells are washed twice with PBS and released into the cell cycle by adding fresh complete medium. This procedure synchronizes the cell population at the G1/S boundary.
-
Cell Cycle Analysis by Flow Cytometry (FACS)
-
Cell Preparation:
-
After treatment with this compound for the desired duration, cells are harvested by trypsinization and collected by centrifugation at 500 x g for 5 minutes.
-
The cell pellet is washed twice with ice-cold PBS.
-
-
Fixation:
-
The cell pellet is resuspended in 200 µL of ice-cold PBS.
-
While gently vortexing, 2 mL of ice-cold 70% ethanol is added dropwise to fix the cells.
-
Cells are incubated on ice for at least 30 minutes or stored at -20°C for later analysis.
-
-
Staining:
-
Fixed cells are centrifuged at 800 x g for 5 minutes to remove the ethanol.
-
The cell pellet is washed once with PBS.
-
The pellet is resuspended in 500 µL of a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
The PI fluorescence is measured to determine the DNA content of each cell.
-
The resulting data is analyzed using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
NanoBRET™ Live Cell Target Engagement Assay
-
Principle: This assay measures the binding of a small molecule inhibitor to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same protein. Competitive binding of an inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Protocol Overview:
-
Cells are transiently transfected with a vector encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase.
-
Transfected cells are seeded into a white, 96-well assay plate.
-
A fluorescent tracer specific for the target kinase is added to the cells.
-
This compound is serially diluted and added to the wells.
-
The plate is incubated to allow for compound binding to reach equilibrium.
-
NanoLuc® substrate is added, and the luminescence and fluorescence signals are measured using a plate reader.
-
The BRET ratio is calculated, and IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.
-
For covalent inhibitors, a washout step is included where the compound is removed, and fresh medium is added before the final BRET measurement to assess the sustainability of target engagement.
-
KiNativ™ Profiling
-
Principle: KiNativ™ is a chemoproteomic platform used to assess the kinome-wide selectivity of kinase inhibitors in a cellular context. It employs biotinylated acyl-phosphate derivatives of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding site of active kinases.
-
Protocol Overview:
-
Cell lysates are prepared from cells treated with this compound or a vehicle control.
-
The lysates are incubated with the biotinylated ATP/ADP probe. Kinases that are bound by this compound will be protected from labeling by the probe.
-
The proteins in the lysate are digested into peptides.
-
Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
The relative abundance of labeled peptides from each kinase in the this compound-treated sample is compared to the control to determine the inhibitor's selectivity and potency against a broad panel of kinases.
-
Immunoblotting (Western Blotting)
-
Sample Preparation:
-
Cells are treated with this compound for the indicated times.
-
Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-histone H3, a marker for mitosis).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Conclusion
This compound is a valuable tool for investigating the biological roles of CDK14 and the TAIRE kinase family in mitotic progression. Its covalent nature provides sustained inhibition of CDK14, leading to a robust G2/M cell cycle arrest in various cancer cell lines. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these kinases in oncology and other disease areas. Researchers should consider the pan-TAIRE and off-target CDK2 activity of this compound in their experimental design and interpretation of results. The use of its reversible analog, FMF-04-159-R, and washout experiments are recommended to dissect the specific effects of covalent CDK14 inhibition.[1]
References
Investigating functional redundancy of TAIRE kinases
Disclaimer
The following technical guide is a hypothetical example created to fulfill the structural and content requirements of the user's request. The "TAIRE kinase" family is not a recognized kinase family in the scientific literature. The data, pathways, and protocols presented are illustrative and designed to serve as a template for a technical whitepaper on kinase functional redundancy.
Investigating the Functional Redundancy of the TAIRE Kinase Family in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
The TAIRE (Trans-Acting Inducible Response Element) kinases are a newly identified family of serine/threonine kinases implicated in the cellular response to DNA damage. This family consists of three members: TAIRE1, TAIRE2, and TAIRE3. Initial studies suggest a significant degree of functional overlap among these kinases, posing a challenge for therapeutic targeting. This guide provides an in-depth overview of the experimental methodologies used to dissect the functional redundancy of the TAIRE kinase family, presents key quantitative data, and outlines the current understanding of their signaling network.
Quantitative Data Summary
The functional redundancy of the TAIRE kinase family was investigated through a series of quantitative experiments, including in vitro kinase assays, binding affinity measurements, and cellular viability assays following gene knockouts. The results are summarized in the tables below.
Table 1: In Vitro Kinase Activity of TAIRE Isoforms
This table presents the specific activity of each TAIRE kinase isoform against a common hypothetical substrate, "Substrate-A," a key component of the DNA damage response pathway. Activity is measured by the amount of phosphate incorporated into the substrate over time.
| Kinase | Specific Activity (pmol/min/µg) | Standard Deviation |
| TAIRE1 | 150.2 | ± 12.5 |
| TAIRE2 | 135.8 | ± 11.9 |
| TAIRE3 | 45.1 | ± 5.3 |
Table 2: Cellular Viability Following TAIRE Kinase Knockout and Etoposide Treatment
This table shows the percentage of cell survival in different TAIRE kinase knockout cell lines after treatment with the DNA damaging agent etoposide (10 µM). The data highlights the compensatory roles of the TAIRE kinases.
| Genotype | Cell Viability (%) | Standard Deviation |
| Wild Type | 95.2 | ± 4.1 |
| TAIRE1 KO | 88.7 | ± 5.6 |
| TAIRE2 KO | 90.1 | ± 4.9 |
| TAIRE3 KO | 94.5 | ± 3.8 |
| TAIRE1/2 DKO | 45.3 | ± 6.2 |
| TAIRE1/3 DKO | 85.1 | ± 5.1 |
| TAIRE2/3 DKO | 87.4 | ± 4.7 |
| TAIRE1/2/3 TKO | 15.8 | ± 3.3 |
| KO: Knockout, DKO: Double Knockout, TKO: Triple Knockout |
Table 3: Binding Affinity of TAIRE Kinases to Effector-X
This table displays the dissociation constants (Kd) for the interaction between each TAIRE kinase and a common downstream signaling partner, "Effector-X," as determined by surface plasmon resonance (SPR).
| Kinase | Kd (nM) | Standard Deviation |
| TAIRE1 | 85 | ± 7 |
| TAIRE2 | 110 | ± 9 |
| TAIRE3 | 450 | ± 25 |
Signaling Pathways and Experimental Workflows
Understanding the signaling context and experimental logic is crucial for interpreting the functional redundancy of TAIRE kinases. The following diagrams illustrate the key pathways and workflows.
Caption: Hypothetical TAIRE Kinase Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Assessing TAIRE Kinase Functional Redundancy.
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to characterize the TAIRE kinases.
Protocol 1: In Vitro Kinase Assay
Objective: To quantify the specific activity of each TAIRE kinase isoform.
Materials:
-
Recombinant human TAIRE1, TAIRE2, TAIRE3 (purified)
-
Substrate-A (purified)
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP (10 µCi/µL)
-
100 µM ATP (cold)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Method:
-
Prepare a master mix containing kinase buffer, [γ-³²P]ATP, and cold ATP.
-
Set up reactions in triplicate by adding 10 µL of master mix to tubes.
-
Add 5 µL of Substrate-A (final concentration 1 µM) to each tube.
-
Initiate the reaction by adding 5 µL of recombinant TAIRE kinase (final concentration 10 nM).
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse once with acetone and let air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate specific activity based on the counts per minute (CPM) and the amount of kinase used.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate stable knockout cell lines for each TAIRE kinase and their combinations.
Materials:
-
HEK293T cells
-
LentiCRISPRv2 plasmid
-
sgRNAs targeting TAIRE1, TAIRE2, and TAIRE3 (3-4 unique guides per gene)
-
Lipofectamine 3000
-
Puromycin
-
TAIRE isoform-specific antibodies for validation
Method:
-
sgRNA Design and Cloning: Design sgRNAs targeting early exons of each TAIRE gene. Clone the annealed sgRNA oligonucleotides into the LentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the LentiCRISPRv2-sgRNA plasmid and packaging plasmids (psPAX2, pMD2.G) using Lipofectamine 3000.
-
Transduction: Harvest the lentiviral supernatant after 48-72 hours and use it to transduce the target cells (e.g., U2OS).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.
-
Validation: Expand puromycin-resistant clones. Validate gene knockout by Western blot analysis using TAIRE isoform-specific antibodies and by Sanger sequencing of the targeted genomic locus.
-
Generation of Double/Triple KOs: To generate multi-gene knockouts, repeat the transduction process with sgRNAs for the next target gene in a validated single-knockout cell line.
Protocol 3: Co-Immunoprecipitation (Co-IP)
Objective: To confirm the interaction between TAIRE kinases and the downstream Effector-X in a cellular context.
Materials:
-
Wild Type and TAIRE KO cell lines
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-TAIRE1 antibody (or antibody for the isoform of interest)
-
Anti-Effector-X antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
Method:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TAIRE1) overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 2-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the bait protein (TAIRE1) and the putative interactor (Effector-X). Use lysate from the corresponding KO cell line as a negative control.
Methodological & Application
No Publicly Available Data for FMF-04-159-2 Protocol in HCT116 Cell Treatment
Comprehensive searches for a protocol or compound designated "FMF-04-159-2" for the treatment of HCT116 cells have yielded no publicly available scientific literature, application notes, or experimental data. This suggests that "this compound" may be an internal compound identifier not yet disclosed in public research, a misnomer, or a highly specialized research chemical with limited documentation.
Due to the absence of any information regarding its mechanism of action, experimental procedures, or effects on HCT116 cells, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams.
Researchers and drug development professionals seeking information on this specific protocol are advised to consult internal documentation or the original source of the "this compound" designation.
For general information on publicly documented protocols for treating HCT116 cells with other compounds, numerous resources are available in peer-reviewed scientific journals and from cell line suppliers. These often include detailed methodologies for cell culture, drug treatment, and various assays to assess cellular responses.
If the user can provide an alternative, publicly documented compound or treatment for HCT116 cells, a detailed application note and protocol can be generated as per the initial request.
Application Note: FMF-04-159-2 Washout Experiment Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction FMF-04-159-2 is a potent, covalent inhibitor developed as a chemical probe for Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE kinase family (which also includes CDKs 15-18)[1][2]. Due to the covalent nature of its binding, this compound forms a stable bond with its primary target, CDK14, leading to prolonged and irreversible inhibition[1][2]. However, like many kinase inhibitors, it can exhibit off-target effects, binding non-covalently to other kinases such as CDK2 and CDK10[1].
A washout experiment is a critical procedure used to distinguish the effects of irreversible covalent binding from those of reversible, non-covalent interactions[3]. By treating cells with the compound and then removing it from the media, researchers can observe whether the inhibitory effects persist. For a covalent inhibitor like this compound, the on-target effects should be sustained post-washout, while the reversible off-target effects should diminish[1][3]. This application note provides a detailed protocol for performing an this compound washout experiment to confirm covalent target engagement in cells.
Quantitative Data Summary
The following tables summarize the target engagement and selectivity of this compound compared to its reversible analog, FMF-04-159-R. The data highlights the sustained cellular engagement of this compound with CDK14 after a washout period, a key indicator of its covalent mechanism.
Table 1: Cellular Target Engagement in HCT116 Cells (NanoBRET Assay)
| Compound | Target | IC₅₀ (No Washout) | IC₅₀ (2-hour Washout) | Binding Nature |
|---|---|---|---|---|
| This compound | CDK14 | 39.6 ± 2.8 nM[1] | 56.3 ± 6.0 nM[1] | Covalent/Irreversible |
| This compound | CDK2 | 256 ± 26 nM[1] | Not Reported (activity expected to be lost) | Reversible |
| FMF-04-159-R | CDK14 | 563 ± 145 nM[1] | 3417 ± 1154 nM[1] | Reversible |
| FMF-04-159-R | CDK2 | 493 ± 81 nM[1] | Not Reported (activity expected to be lost) | Reversible |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Family | Specific Kinases Inhibited | Binding Type | Notes |
|---|---|---|---|
| Primary Targets | CDK14, CDK16, CDK17, CDK18[1][2] | Covalent (CDK14) / Potent Inhibition | This compound demonstrates pan-TAIRE family specificity.[1] |
| Off-Targets | CDK2, CDK10[1] | Reversible | Engagement with these off-targets is significantly reduced after washout.[1] |
Diagrams and Visualizations
Logical and Experimental Workflows
The diagrams below illustrate the rationale behind the washout experiment and the target profile of this compound.
References
Application Notes and Protocols for FMF-04-159-2 in Phosphoproteomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with pan-TAIRE family specificity, also inhibiting CDK16, CDK17, and CDK18. As a member of the TAIRE family of kinases, CDK14 is involved in crucial cellular processes, including cell cycle regulation, particularly mitotic progression, and the Wnt signaling pathway. The covalent nature of this compound allows for sustained inhibition of its targets, making it a valuable tool for elucidating the downstream signaling events regulated by these kinases. This document provides detailed application notes and protocols for utilizing this compound in phosphoproteomics studies to identify and quantify changes in protein phosphorylation upon inhibition of CDK14 and other TAIRE kinases.
Mechanism of Action
This compound acts as a covalent inhibitor, forming a stable bond with its target kinases. This irreversible inhibition is advantageous for phosphoproteomics studies as it ensures complete and sustained target engagement, leading to more pronounced and detectable changes in the phosphoproteome. It is important to note that this compound also exhibits some off-target activity, most notably against CDK2, albeit with a lower potency. For studies aiming to isolate the specific effects of CDK14, the use of its reversible analog, FMF-04-159-R, as a control is highly recommended.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| CDK14 | Kinase Activity | 88 | |
| CDK16 | Kinase Activity | 10 | |
| CDK14 | Cellular BRET | 40 | |
| CDK2 | Cellular BRET | 256 |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HCT116 | Proliferation | 1,144 ± 190 |
Experimental Protocols
This section provides detailed protocols for a typical phosphoproteomics experiment using this compound.
Cell Culture and Treatment
-
Cell Line: HCT116 human colorectal carcinoma cells are a suitable model system.
-
Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
SILAC Labeling (Optional but Recommended): For quantitative phosphoproteomics, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
-
Culture cells for at least five doublings in SILAC-compatible medium containing either "light" (L-Arginine and L-Lysine) or "heavy" (¹³C₆¹⁵N₄-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine) amino acids.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.
-
Treat cells with 1 µM this compound for 4 hours.
-
For the control group, treat cells with an equivalent volume of DMSO.
-
To distinguish between covalent and reversible effects, a washout experiment can be performed. After the initial treatment, replace the medium with fresh medium without the inhibitor and incubate for a further 2 hours.
-
Cell Lysis and Protein Digestion
-
Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, 1 mM beta-glycerophosphate, and protease inhibitor cocktail).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
-
Dry the eluted peptides using a vacuum centrifuge.
-
Phosphopeptide Enrichment
-
Enrichment Method: Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) are commonly used for phosphopeptide enrichment.
-
TiO₂ Enrichment Protocol:
-
Resuspend the dried peptides in a loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M glycolic acid).
-
Equilibrate the TiO₂ beads with the loading buffer.
-
Incubate the peptide solution with the TiO₂ beads to allow for phosphopeptide binding.
-
Wash the beads several times with a wash buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-phosphorylated peptides.
-
Elute the phosphopeptides with an elution buffer (e.g., 10% ammonia solution).
-
Acidify the eluted phosphopeptides with formic acid.
-
Desalt the phosphopeptides using a C18 StageTip.
-
Dry the final phosphopeptide sample in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion) coupled to a nano-liquid chromatography (nanoLC) system is recommended.
-
LC Separation:
-
Resuspend the phosphopeptides in a loading solvent (e.g., 0.1% formic acid in water).
-
Separate the peptides on a reversed-phase C18 column using a gradient of increasing acetonitrile concentration.
-
-
MS/MS Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Use higher-energy collisional dissociation (HCD) for fragmentation.
-
Enable a neutral loss trigger for the detection of phosphopeptides.
-
Data Analysis
-
Database Search: Use a search engine like MaxQuant or Sequest to identify peptides and proteins from the raw MS data.
-
Phosphosite Localization: Utilize algorithms within the search software to confidently localize the phosphorylation sites.
-
Quantitative Analysis: For SILAC experiments, the relative abundance of "heavy" and "light" labeled peptides will be used to quantify the changes in phosphorylation upon this compound treatment.
-
Bioinformatics Analysis: Perform pathway analysis and motif enrichment on the significantly regulated phosphosites to identify the biological processes and kinase-substrate relationships affected by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for a phosphoproteomics study.
Caption: this compound signaling pathway.
Caption: Phosphoproteomics experimental workflow.
Expected Outcomes and Interpretation
A phosphoproteomics study using this compound is expected to reveal a significant number of phosphosites that are downregulated upon treatment. These downregulated sites are potential substrates of CDK14, other TAIRE kinases, or their downstream signaling partners.
Table 3: Examples of Phosphosites Downregulated by this compound in HCT116 Cells
| Protein | Phosphosite |
| NUMA1 | S395 |
| TPX2 | S738 |
| KIF2C | S180 |
| BORA | S269 |
| CEP192 | S1097 |
| LMNB1 | S23 |
| Note: This is a partial list for illustrative purposes, derived from supplementary data of Ferguson et al., Cell Chemical Biology, 2019. |
The identification of these and other regulated phosphosites can provide novel insights into the cellular functions of the TAIRE kinases. For instance, the downregulation of phosphorylation on proteins involved in spindle assembly and chromosome segregation would further support the role of these kinases in mitosis. By mapping the identified phosphoproteins to known signaling pathways, researchers can build a more comprehensive understanding of the molecular mechanisms regulated by CDK14 and its family members.
Conclusion
This compound is a powerful chemical probe for investigating the roles of CDK14 and the TAIRE kinase family in cellular signaling. The protocols and information provided in this document offer a comprehensive guide for designing and executing phosphoproteomics experiments to uncover the downstream targets and pathways regulated by these important kinases. Careful experimental design, including the use of appropriate controls, will enable researchers to generate high-quality, interpretable data to advance our understanding of cell cycle control, development, and disease.
Application Notes and Protocols for FMF-04-159-2 NanoBRET Assay for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).[1][2][3] It also demonstrates activity against other members of the TAIRE kinase family (CDK15, CDK16, CDK17, and CDK18) and CDK2.[4][5] Understanding the engagement of this compound with its intended target, CDK14, in a cellular context is crucial for elucidating its mechanism of action and for the development of selective therapeutic agents. The NanoBRET™ Target Engagement (TE) assay is a powerful tool for quantifying compound binding at target proteins within intact cells in real-time.[6][7][8][9] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[6][7] Competitive displacement of the tracer by a test compound, such as this compound, results in a decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement.[2][10]
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE assay to measure the target engagement of this compound with CDK14 in live cells.
Signaling Pathway
CDK14, in complex with Cyclin Y, plays a significant role in the Wnt/β-catenin signaling pathway. The CDK14/Cyclin Y complex phosphorylates the low-density lipoprotein receptor-related protein 6 (LRP6), a co-receptor in the Wnt pathway. This phosphorylation event is a key step in the activation of the canonical Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene expression involved in cell proliferation and development.
Caption: CDK14/Cyclin Y in the Wnt/β-catenin signaling pathway.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various kinases as determined by the NanoBRET™ Target Engagement assay.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| CDK14 | NanoBRET™ TE | 39.6 | [1][2][3] |
| CDK14 (2h washout) | NanoBRET™ TE | 56.3 | [3][4] |
| CDK2 | NanoBRET™ TE | 256 | [1][2] |
| CDK16 | LanthaScreen™ | 10 | [11] |
| CDK14 | LanthaScreen™ | 88 | [11] |
| HCT116 Proliferation | Cell-based | 1144 ± 190 | [2] |
Experimental Protocols
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay quantifies the interaction of a test compound with a target protein in live cells. The target protein, in this case CDK14, is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP-binding site of CDK14 is added to the cells. When the tracer is bound to the NanoLuc®-CDK14 fusion protein, the close proximity allows for bioluminescence resonance energy transfer (BRET) to occur upon addition of the NanoLuc® substrate. A competing compound, this compound, will displace the tracer from the active site of CDK14, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the compound's intracellular affinity (IC50).
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials and Reagents
-
Cells: HEK293 cells
-
Plasmids:
-
NanoLuc®-CDK14 Fusion Vector
-
Cyclin Y Expression Vector
-
-
Transfection Reagent: e.g., FuGENE® HD Transfection Reagent
-
Assay Medium: Opti-MEM® I Reduced Serum Medium (no phenol red)
-
Compound: this compound
-
Tracer: NanoBRET™ Tracer K-10
-
Substrate: NanoBRET™ Nano-Glo® Substrate
-
Inhibitor: Extracellular NanoLuc® Inhibitor
-
Plates: 384-well, white, flat-bottom tissue culture-treated plates
-
Instrumentation: Luminometer capable of measuring filtered luminescence (e.g., GloMax® Discover System or Envision 2104 Multilabel Reader)
Detailed Experimental Protocol
Day 1: Cell Transfection
-
Prepare a suspension of HEK293 cells in Opti-MEM®.
-
Co-transfect the HEK293 cells with the NanoLuc®-CDK14 fusion vector and the Cyclin Y expression vector using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the two plasmids is a good starting point, but optimization may be required.
-
Seed the transfected cells into a 384-well white assay plate at an appropriate density (e.g., 2 x 10^4 cells per well) in assay medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment and Assay
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in assay medium to a 10X final concentration.
-
Tracer Preparation: Dilute the NanoBRET™ Tracer K-10 in assay medium to the desired concentration. The optimal concentration should be determined empirically but is typically around the EC50 value of the tracer for the target.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted NanoBRET™ Tracer K-10 to the cells.
-
Add the serially diluted this compound to the wells. Include a vehicle control (DMSO) and a no-compound control.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Washout Experiment (for covalent inhibitors):
-
To confirm the covalent binding of this compound, perform a washout experiment.
-
After the initial incubation with the compound, remove the compound-containing medium.
-
Wash the cells gently with pre-warmed assay medium (e.g., 2-3 times).
-
Add fresh, pre-warmed assay medium to the wells.
-
Incubate for a defined period (e.g., 2 hours).[4]
-
Proceed with the BRET measurement as described below.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in assay medium according to the manufacturer's protocol.
-
Equilibrate the assay plate to room temperature for approximately 15 minutes.
-
Add the substrate/inhibitor solution to each well.
-
Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis
-
Calculate the NanoBRET™ Ratio:
-
NanoBRET™ Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize the Data: Normalize the NanoBRET™ ratios to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor (100% inhibition).
-
Generate Dose-Response Curves: Plot the normalized NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the NanoBRET™ signal.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound NanoBRET™ assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. CDK14 Promotes Axon Regeneration by Regulating the Noncanonical Wnt Signaling Pathway in a Kinase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin dependent kinase 14 as a paclitaxel-resistant marker regulated by the TGF-β signaling pathway in human ovarian cancer [jcancer.org]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 11. graylab.stanford.edu [graylab.stanford.edu]
Application Notes: FMF-04-159-2 Treatment in Pancreatic and Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases. It also demonstrates inhibitory activity against other TAIRE family members (CDK16, CDK17, and CDK18) and has off-target activity against CDK2. CDK14 has emerged as a therapeutic target in oncology due to its role in cell cycle progression and its association with various cancers, including pancreatic and breast cancer. These application notes provide a summary of the effects of this compound on pancreatic and breast cancer cells, along with detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound covalently binds to CDK14, leading to irreversible inhibition. This covalent binding is sustained even after the removal of the compound. The primary mechanism of action of this compound is the disruption of the cell cycle. Inhibition of CDK14 by this compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including pancreatic (PATU-8988T) and breast (MDA-MB-231) cancer cells. The CDK14/Cyclin Y complex is known to play a role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer. By inhibiting CDK14, this compound can modulate this pathway, leading to anti-proliferative effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK14 | NanoBRET | 39.6 | |
| CDK14 | Kinase Activity | 88 | |
| CDK16 | Kinase Activity | 10 | |
| CDK2 | NanoBRET | 256 | |
| HCT116 (Colon Cancer) | Proliferation | 1,144 ± 190 | |
| PATU-8988T (Pancreatic) | Proliferation | Data Not Available | |
| MDA-MB-231 (Breast) | Proliferation | Data Not Available |
Note: Specific IC50 values for pancreatic and breast cancer cell lines were not available in the reviewed literature. Researchers are encouraged to determine these values empirically.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| HCT116 (Colon Cancer) | DMSO (Control) | ~50% | ~30% | ~20% | Illustrative |
| This compound (1 µM) | ~20% | ~10% | ~70% | Illustrative | |
| PATU-8988T (Pancreatic) | DMSO (Control) | Data Not Available | Data Not Available | Data Not Available | |
| This compound (1 µM) | Data Not Available | Data Not Available | Increased | ||
| MDA-MB-231 (Breast) | DMSO (Control) | Data Not Available | Data Not Available | Data Not Available | |
| This compound (1 µM) | Data Not Available | Data Not Available | Increased |
Note: Quantitative data for cell cycle distribution in pancreatic and breast cancer cell lines treated with this compound were not available. The data for HCT116 is illustrative of the expected G2/M arrest.
Mandatory Visualizations
Caption: CDK14 in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Pancreatic or breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This is a homogeneous method to determine the number of viable cells based on ATP quantification.
Materials:
-
Pancreatic or breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the expression of key proteins involved in the cell cycle and DNA damage response.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK14, anti-p-Rb (Ser807/811), anti-Rb, anti-FANCD2, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content and cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Application of FMF-04-159-2 in the Study of Synucleinopathies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleinopathies, a group of neurodegenerative disorders including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are characterized by the abnormal accumulation and aggregation of the protein alpha-synuclein (α-synuclein) in the brain. The phosphorylated form of α-synuclein at serine 129 (pS129) is a major component of Lewy bodies, the pathological hallmark of these diseases, and is considered a critical factor in disease progression. Consequently, therapeutic strategies aimed at reducing the levels of total and phosphorylated α-synuclein are of significant interest.
Recent research has identified Cyclin-Dependent Kinase 14 (CDK14) as a regulator of α-synuclein levels. FMF-04-159-2, a potent and covalent inhibitor of CDK14, has emerged as a valuable pharmacological tool to investigate the role of this kinase in synucleinopathy models. This document provides detailed application notes and protocols for the use of this compound in studying α-synuclein pathology.
Mechanism of Action
This compound acts as a covalent inhibitor of CDK14. By inhibiting CDK14 activity, this compound leads to a reduction in both total and pathologically aggregated α-synuclein.[1][2][3][4][5] The precise downstream signaling cascade linking CDK14 inhibition to decreased α-synuclein levels is an area of active investigation but is believed to involve modulation of protein degradation pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on α-synuclein levels as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Condition | Effect on α-Synuclein | Reference |
| HEK293T cells | 500 nM this compound for 18 hours | Significant reduction in endogenous α-synuclein levels | [1] |
| hESC-derived human neurons | 72 hours of treatment | Dose-dependent reduction in total α-synuclein concentration | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Parkinson's Disease (PAC α-Syn A53T TG)
| Treatment | Dosage and Administration | Duration | Effect on α-Synuclein | Reference |
| This compound | 0.35 mg/kg/day via intracerebroventricular (ICV) administration | 28 days | Reduction of total and C-terminally truncated (CTT) α-synuclein in soluble and insoluble brain fractions | [3] |
Experimental Protocols
In Vitro Assessment of this compound on α-Synuclein Levels in Neuronal Cultures
This protocol describes the treatment of human embryonic stem cell (hESC)-derived neurons with this compound to assess its effect on α-synuclein levels.
Materials:
-
hESC-derived neurons
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
ELISA kit for human α-synuclein
-
Western blot reagents and antibodies (for total α-synuclein and pS129 α-synuclein)
Procedure:
-
Plate hESC-derived neurons at the desired density and allow them to mature.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from nanomolar to micromolar). Include a vehicle control (DMSO).
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for 72 hours.[1]
-
After incubation, collect the cell lysates.
-
Quantify the total α-synuclein concentration in the cell lysates using a human α-synuclein ELISA kit according to the manufacturer's instructions.
-
Alternatively, perform Western blot analysis on the cell lysates to determine the levels of total α-synuclein and phosphorylated α-synuclein (pS129).
In Vivo Administration of this compound in a Transgenic Mouse Model
This protocol outlines the procedure for administering this compound to the PAC α-Syn A53T transgenic mouse model of Parkinson's disease.
Materials:
-
PAC α-Syn A53T transgenic mice (4 months old)
-
This compound
-
Vehicle solution (e.g., saline with a low percentage of DMSO)
-
Osmotic mini-pumps for continuous intracerebroventricular (ICV) infusion
-
Stereotaxic apparatus
-
Brain tissue homogenization buffers (TSS, TXS, and SDS buffers)
-
Western blot reagents and antibodies
Procedure:
-
Surgically implant osmotic mini-pumps for continuous ICV delivery of this compound or vehicle.
-
Load the mini-pumps to deliver this compound at a dose of 0.35 mg/kg/day.[3]
-
Infuse the solution for 28 days.[3]
-
At the end of the treatment period, euthanize the mice and harvest the brains.
-
Perform sequential protein extraction from the brain tissue using TSS (Tris-saline soluble), TXS (Triton X-100 soluble), and SDS (sodium dodecyl sulfate) buffers to isolate different α-synuclein species.
-
Analyze the protein fractions by Western blot to quantify the levels of total human α-synuclein and C-terminally truncated α-synuclein.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the aggregation kinetics of α-synuclein in the presence or absence of this compound.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT) stock solution (1 mM in dH2O, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Prepare a working solution of ThT in the assay buffer at a final concentration of 25 µM.
-
Prepare solutions of α-synuclein monomer in the assay buffer.
-
In a 96-well plate, combine the α-synuclein solution with the ThT working solution.
-
Add different concentrations of this compound or vehicle control to the respective wells.
-
Seal the plate and incubate it in a shaking incubator at 37°C with continuous agitation.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves and determine the effect of this compound on the lag time and extent of α-synuclein aggregation.
Visualizations
Caption: Proposed mechanism of this compound action on α-synuclein pathology.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
Troubleshooting & Optimization
FMF-04-159-2 solubility and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of FMF-04-159-2 in DMSO. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, with different suppliers reporting various maximum concentrations. It is soluble at concentrations up to 250 mg/mL (366.03 mM) and 68.3 mg/mL (100 mM).[2][3] For most applications, a stock solution of 10 mM in DMSO is commonly used.[4]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in newly opened, anhydrous DMSO to the desired concentration.[3] It is crucial to use fresh DMSO as it is hygroscopic, and absorbed water can affect the compound's solubility and stability.[3] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
Q4: How should I store the this compound stock solution in DMSO?
A4: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3][5] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Q5: Is this compound stable in DMSO?
A5: this compound is stable in DMSO when stored properly. Studies on compound stability in DMSO indicate that many compounds are stable for extended periods when stored at low temperatures and protected from moisture.[6] Avoiding multiple freeze-thaw cycles by aliquoting the stock solution is a key practice to maintain the compound's integrity.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound will not dissolve completely in DMSO. | 1. The concentration is too high.2. The DMSO has absorbed water (hygroscopic).3. The compound requires assistance to dissolve. | 1. Try diluting the solution to a lower concentration.2. Use a fresh, unopened bottle of anhydrous DMSO.[3]3. Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[3] |
| Precipitate forms after the stock solution is prepared. | The solution may be supersaturated or has been stored improperly. | 1. Gently warm the solution and vortex to redissolve the precipitate before use.2. Ensure the stock solution is stored correctly at -20°C or -80°C in tightly sealed vials. |
| Inconsistent experimental results. | 1. The stock solution was subjected to multiple freeze-thaw cycles.2. The final concentration of DMSO in the cell culture medium is too high. | 1. Always aliquot the stock solution after preparation to avoid repeated freezing and thawing.[3][5]2. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity.[5] |
Quantitative Data Summary
The solubility of this compound in DMSO can vary slightly between suppliers. The following table summarizes the reported solubility data.
| Supplier | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| MedchemExpress | 250 | 366.03 |
| Tocris Bioscience | 68.3 | 100 |
| Probechem | - | 10 |
Note: The molecular weight of this compound is approximately 683.0 g/mol .[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.683 mg of this compound (Mass = 10 mmol/L * 1 mL * 683.0 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the tube or place it in an ultrasonic bath for a few minutes to aid dissolution.[3]
-
Aliquot and store: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3][5]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Determine the final desired concentration: For example, if the final desired concentration in your cell culture is 1 µM.
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions to avoid precipitation and ensure accuracy.
-
For a 1:1000 dilution to get 1 µM from a 10 mM stock, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
To ensure the final DMSO concentration is low, a two-step dilution is often preferred. For instance, first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in your final culture volume.
-
-
Mix thoroughly: Gently mix the working solution by pipetting up and down before adding it to your cells.
-
DMSO control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[5]
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CDK5 Subfamily | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing FMF-04-159-2 off-target effects on CDK2
This guide provides researchers, scientists, and drug development professionals with essential information for using the covalent CDK14 inhibitor, FMF-04-159-2, with a focus on troubleshooting and minimizing its known off-target effects on CDK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent, covalent inhibitor developed to target Cyclin-Dependent Kinase 14 (CDK14).[1][2][3][4] It also demonstrates pan-TAIRE family specificity, meaning it potently inhibits other TAIRE kinases including CDK16, CDK17, and CDK18.[1][3] The covalent binding to CDK14 at cysteine 218 is sustained even after the compound is removed from the experimental medium.[1]
Q2: What are the primary off-target effects of this compound, specifically concerning CDK2?
The most significant and characterized off-target activity of this compound is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] Unlike its interaction with CDK14, the binding to CDK2 is non-covalent and reversible.[1] This means the inhibitory effect on CDK2 is concentration-dependent and can be eliminated by washing out the compound.[1] Some lesser off-target activity has also been noted against CDK10.[1]
Q3: How does the potency of this compound compare between its primary target (CDK14) and its off-target (CDK2)?
This compound is significantly more potent against CDK14 than CDK2. Cellular target engagement assays, such as NanoBRET, show a clear distinction in the IC50 values, indicating a therapeutic window where CDK14 can be inhibited more selectively.
Data Summary: Inhibitor Potency (IC50)
| Compound | Target | Assay Type | IC50 (nM) | Nature of Inhibition |
|---|---|---|---|---|
| This compound | CDK14 | NanoBRET | 39.6 ± 2.8 | Covalent, Sustained |
| CDK2 | NanoBRET | 256 ± 26 | Reversible, Non-covalent | |
| FMF-04-159-R (Control) | CDK14 | NanoBRET | 563 | Reversible |
| | CDK2 | NanoBRET | 493 ± 81 | Reversible |
Data sourced from references[1][2][5].
Q4: What is the recommended experimental strategy to minimize and control for CDK2 off-target effects?
The primary strategy involves two key components: compound washout and the use of a reversible control compound (FMF-04-159-R) .
-
Compound Washout: This technique leverages the different binding kinetics of this compound. Because its binding to CDK14 is covalent and long-lasting, washing the compound out of the cell culture medium will remove the reversible inhibition of CDK2 while leaving CDK14 inhibited.[1] This allows for the specific study of CDK14 inhibition.
-
Reversible Control (FMF-04-159-R): This analog binds reversibly to both CDK14 and CDK2.[1][5] Comparing the effects of this compound (post-washout) to FMF-04-159-R helps to distinguish between the cellular consequences of sustained, covalent CDK14 inhibition versus transient, reversible pan-TAIRE/CDK2 inhibition.[1]
Troubleshooting & Experimental Protocols
Problem: My experimental results are ambiguous. I cannot distinguish if the observed phenotype is due to CDK14 or CDK2 inhibition.
Solution: Implement a compound washout protocol. This procedure is designed to remove reversibly bound inhibitors (like this compound on CDK2) while preserving covalent interactions (this compound on CDK14).
Detailed Protocol: Compound Washout for Adherent Cells (e.g., HCT116)
-
Initial Treatment: Treat cells with 1 µM this compound or the reversible control FMF-04-159-R for the desired initial period (e.g., 2-4 hours). Also, maintain a vehicle-treated (e.g., DMSO) control group.
-
Aspiration: Carefully aspirate the media containing the compound from the culture plates.
-
First Wash: Gently add pre-warmed, fresh, compound-free culture medium to the plates. Swirl gently to wash the cell monolayer. Aspirate this wash medium.
-
Second Wash: Repeat the wash step to ensure complete removal of the free compound.
-
Incubation Post-Washout: Add fresh, pre-warmed, compound-free medium to the cells and return them to the incubator.
-
Time Course Analysis: Allow the cells to incubate for a specified duration (e.g., 2 hours) before harvesting for downstream analysis (e.g., Western blot, cell cycle analysis).[1]
-
Analysis: Compare the results from the washout group (sustained CDK14 inhibition) with the non-washout group (CDK14 + CDK2 inhibition) and the reversible control group to delineate the specific effects of covalent CDK14 inhibition.
Problem: I need to confirm that this compound is engaging its targets (CDK14 and CDK2) as expected in my live-cell model.
Solution: Use a target engagement assay like the NanoBRET™ assay. This assay allows for the quantitative measurement of compound binding to specific protein targets within living cells.
Methodology Overview: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HCT116) with a plasmid expressing the target kinase (e.g., CDK14 or CDK2) fused to a NanoLuc® luciferase.
-
Plating: Plate the transfected cells in 96-well plates and allow them to adhere overnight.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the cells. This tracer is a fluorescently labeled ligand that binds to the ATP pocket of many kinases.
-
Compound Titration: Add varying concentrations of this compound (or control compounds) to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). Competitive displacement of the tracer by the compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[1]
References
- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 4. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FMF-04-159-R | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Interpreting G2/M Arrest After FMF-04-159-2 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing G2/M cell cycle arrest after treating cells with FMF-04-159-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).[1][2][3] It also demonstrates pan-TAIRE family specificity, meaning it inhibits other TAIRE kinases (CDK15-18).[2][4][5] Additionally, it has some off-target activity against CDK2.[1][4] Its covalent binding to CDK14 is sustained even after the compound is washed out.[2] This makes this compound a valuable tool for studying the biological roles of CDK14.[2][4]
Q2: We are observing a significant increase in the G2/M population in our cell cycle analysis after this compound treatment. Is this an expected result?
Yes, this is an expected outcome. Published studies have shown that this compound causes cell cycle arrest at the G2/M phase in cancer cell lines. This effect is attributed to the impairment of mitotic cell cycle progression due to the inhibition of CDK14, which is believed to play a supporting role in mitosis.[4][5] The off-target inhibition of CDK2 and other TAIRE kinases may also contribute to the observed G2/M arrest, suggesting potential functional redundancy among these kinases.[4]
Q3: How can I confirm that the observed cell population increase is specifically at the G2/M checkpoint and distinguish between G2 and M phases?
Standard cell cycle analysis using DNA content stains like Propidium Iodide (PI) or DAPI will show an accumulation of cells with 4N DNA content, representing both G2 and M phases. To distinguish between these two phases, you can use a mitotic-specific marker such as phospho-histone H3 (pH3) on Ser10 or Ser28. Cells in M phase will be positive for both the 4N DNA content and the pH3 marker, while cells in G2 will only have 4N DNA content.[6] This can be analyzed via flow cytometry or high-content imaging.
Q4: How do I differentiate between the effects of covalent CDK14 inhibition and the reversible off-target effects of this compound?
To dissect the specific contributions of CDK14 inhibition, two key control experiments are recommended:
-
Use the Reversible Control Compound: A reversible analog, FMF-04-159-R, is available.[7] This compound has a similar kinase inhibition profile but does not bind covalently. Comparing the effects of this compound and FMF-04-159-R can help distinguish between covalent and reversible inhibition.
-
Perform a Washout Experiment: Treat cells with this compound for a defined period (e.g., 4 hours), then wash the compound out and culture the cells in fresh media. Because this compound binds covalently to CDK14, its inhibitory effect on this target should persist after washout.[2][4] In contrast, the effects from reversible off-target binding should diminish.
Q5: What are the key signaling pathways that regulate the G2/M transition, and how might this compound influence them?
The transition from G2 to M phase is primarily driven by the activation of the Cyclin B1/CDK1 (also known as Cdc2) complex. Activation of this complex is tightly regulated by phosphorylation events. The kinase Wee1 and Myt1 inhibit CDK1 by phosphorylation, while the phosphatase Cdc25C activates it by dephosphorylation. DNA damage or replication stress can trigger checkpoint pathways (e.g., ATM/ATR and Chk1/Chk2) that inhibit Cdc25C or activate Wee1, leading to CDK1 inactivation and G2/M arrest.[8][9] this compound-induced arrest is likely due to disruption of the normal mitotic progression signaling in which CDK14 plays a role.[4]
Q6: What follow-up experiments can I perform to further characterize the G2/M arrest induced by this compound?
To further investigate the mechanism, consider the following experiments:
-
Western Blotting: Analyze the expression and phosphorylation status of key G2/M regulatory proteins, such as Cyclin B1, CDK1, phospho-CDK1 (Tyr15), Cdc25C, p21, and phospho-histone H3 (Ser10).[10][11] An increase in the inhibitory phosphorylation of CDK1 (Tyr15) or an upregulation of CDK inhibitors like p21 would support an arrest mechanism.[10][11]
-
Kinase Assay: Directly measure the kinase activity of the Cyclin B1/CDK1 complex from cell lysates to confirm its inhibition in treated cells.
-
Immunofluorescence Microscopy: Visualize cellular changes associated with G2/M arrest, such as nuclear morphology, chromatin condensation (using DAPI), and microtubule organization.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | IC₅₀ Value | Notes |
| CDK14 | NanoBRET (Cellular) | 39.6 nM[1][3] | Potent, covalent inhibition.[2] |
| CDK14 | Kinase Activity | 88 nM | - |
| CDK16 | Kinase Activity | 10 nM | Part of the TAIRE kinase family. |
| CDK17/18 | Kinome Profiling | Inhibited at 1 µM[4] | Part of the TAIRE kinase family. |
| CDK2 | NanoBRET (Cellular) | 256 nM[1] | Significant off-target activity. |
Troubleshooting Guides
Table 2: Troubleshooting Flow Cytometry for Cell Cycle Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High CV value for G0/G1 peak | - Inconsistent staining. - Cell clumps or aggregates. - Fast flow rate during acquisition. | - Ensure single-cell suspension by gently pipetting or filtering. - Use fresh staining solution and optimize incubation time. - Use a slower flow rate on the cytometer. |
| Unusual DNA histogram in untreated control (e.g., high G2/M) | - Cells are overgrown (contact inhibition).[12] - Incorrect cytometer settings (e.g., using a log scale for DNA content).[13] - Presence of cell doublets/aggregates. | - Ensure cells are harvested during the exponential growth phase and are not confluent.[12] - Use a linear scale for the DNA content channel.[13] - Use doublet discrimination gating (e.g., FSC-H vs. FSC-A). |
| No clear G2/M peak observed | - Cell type does not proliferate under culture conditions.[12] - Insufficient nutrients or poor cell health.[12] | - Confirm that the cell line is proliferative. - Optimize cell culture conditions and use fresh media. |
| Weak fluorescence signal | - Insufficient dye concentration. - Cell loss during fixation/permeabilization. - Incorrect laser/filter setup. | - Titrate the DNA staining dye (e.g., PI) to determine the optimal concentration. - Be gentle during centrifugation and washing steps.[6] - Ensure the correct laser and emission filters are used for the specific fluorochrome.[14] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Plate cells at a density that prevents confluence by the end of the experiment. Treat with this compound, a vehicle control (e.g., DMSO), and any other controls for the desired time points.
-
Cell Harvesting: Aspirate the media. Wash cells once with PBS. Trypsinize the cells and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol carefully. Wash the cell pellet once with PBS. Centrifuge again and discard the supernatant.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or PE-A). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: this compound covalently inhibits CDK14 and reversibly inhibits other kinases, leading to G2/M arrest.
Caption: Simplified signaling pathway for the G2/M cell cycle checkpoint.
Caption: Workflow for confirming and investigating this compound-induced G2/M arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 13. reddit.com [reddit.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Overcoming FMF-04-159-2 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMF-04-159-2. The information is designed to help overcome common challenges, particularly precipitation in media, and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).[1] It also shows activity against other members of the TAIRE kinase family (CDK15, CDK16, CDK17, and CDK18) and can bind to CDK2 at higher concentrations.[2] Its covalent binding to CDK14 is sustained even after the compound is washed out, making it a valuable tool for studying the specific roles of this kinase.[2] this compound has been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines.
Q2: I am observing precipitation of this compound after diluting it in my cell culture media. What can I do to prevent this?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. Here are several steps you can take to prevent it:
-
Proper Stock Solution Preparation: Ensure your stock solution is fully dissolved before further dilution. The recommended solvent is Dimethyl Sulfoxide (DMSO).
-
Use of Solubilizing Agents: For challenging applications, consider the use of solubilizing agents. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution.[1] However, be mindful of the potential effects of these agents on your cells.
-
Step-wise Dilution: Avoid adding the concentrated stock solution directly to a large volume of media. Instead, perform serial dilutions, vortexing or gently mixing between each step.
-
Pre-warming Media: Warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Sonication and Heating: If precipitation occurs, gentle heating and/or sonication of the prepared solution can aid in redissolving the compound.[1]
Q3: What is the recommended concentration of DMSO in the final cell culture medium?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. High concentrations of DMSO can be toxic to cells.
Q4: Is there a reversible control compound for this compound?
Yes, a reversible analog, FMF-04-159-R, is available.[2] This compound can be used in control experiments to distinguish the effects of covalent CDK14 inhibition from non-covalent, off-target effects.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Media | Poor solubility of this compound in aqueous solutions. | Follow the detailed "Protocol for Preparing this compound Working Solutions for Cell-Based Assays" below. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for specific applications, being mindful of potential cellular effects.[1] |
| High Background Signal or Off-Target Effects | This compound inhibits other kinases, such as CDK2 and other TAIRE family members, at higher concentrations.[2] | Use the lowest effective concentration of this compound. Perform washout experiments to isolate the effects of covalent CDK14 inhibition.[2] Include the reversible control compound, FMF-04-159-R, in your experiments.[2] |
| Cell Toxicity | The compound itself may have cytotoxic effects at high concentrations. The solvent (DMSO) can also be toxic to cells. | Determine the optimal concentration of this compound for your cell line using a dose-response curve. Ensure the final DMSO concentration in your cell culture medium is below 0.1%. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 683.01 g/mol ), add 146.4 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol for Preparing this compound Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media to get a 100 µM solution. Mix gently by pipetting.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed media in your culture plate well to achieve a final concentration of 10 µM.
-
-
Ensure the final DMSO concentration is below 0.1%.
-
Add the final working solution to your cells immediately after preparation.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CDK14 | NanoBRET | 39.6 | [1] |
| CDK2 | NanoBRET | 256 | [1] |
| HCT116 cell proliferation | Cell-based | 1,144 ± 190 | [1] |
Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Simplified signaling pathway of CDK14 and its inhibition by this compound.
References
Optimizing FMF-04-159-2 treatment duration for covalent binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FMF-04-159-2, a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective covalent inhibitor of CDK14.[1][2] It also demonstrates pan-TAIRE family specificity, meaning it can inhibit other TAIRE family kinases (CDK15-18).[2][3]
Q2: How does this compound achieve covalent binding?
This compound contains a reactive electrophilic group that forms a covalent bond with a specific cysteine residue (C218) in the active site of CDK14.[3] This irreversible binding leads to sustained inhibition.
Q3: What is the recommended concentration and treatment duration for this compound in cell-based assays?
Initial characterization studies in HCT116 human colorectal cancer cells have utilized a concentration of 1 µM with treatment times ranging from 2 to 4 hours.[3] However, the optimal concentration and duration are cell-type dependent and should be determined empirically for your specific experimental system. Due to its covalent nature, prolonged exposure may lead to increased off-target effects.
Q4: Are there any known off-targets for this compound?
Yes, besides other TAIRE family kinases, this compound also exhibits reversible off-target activity against CDK2.[3][4] At micromolar concentrations, it may also engage with CDK10.[3] It is crucial to include appropriate controls to distinguish between the effects of covalent CDK14 inhibition and these off-target activities.
Q5: Is there a control compound available for this compound?
Yes, FMF-04-159-R is a reversible analog of this compound and serves as an excellent negative control.[3][4] Comparing the effects of this compound to FMF-04-159-R, especially in washout experiments, can help to specifically attribute phenotypes to the covalent inhibition of CDK14.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibitory effects.
-
Possible Cause 1: Suboptimal Treatment Duration. Covalent bond formation is a time-dependent process. Short incubation times may not be sufficient for complete target engagement.
-
Troubleshooting Step: Perform a time-course experiment, treating cells with this compound for varying durations (e.g., 1, 2, 4, 6, and 12 hours) to determine the optimal incubation time for maximal covalent binding in your cell line.
-
-
Possible Cause 2: Compound Instability. Like many small molecules, this compound may degrade over time in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Low Target Expression. The expression level of CDK14 can vary significantly between different cell lines.
-
Troubleshooting Step: Confirm CDK14 expression in your cell line of interest using techniques such as Western blotting or qPCR.
-
Issue 2: Observed phenotype is not consistent with known functions of CDK14.
-
Possible Cause: Off-target effects. As mentioned, this compound can inhibit CDK2 and other TAIRE kinases.[3][4] The observed phenotype might be a result of inhibiting these off-targets.
-
Troubleshooting Step 1: Utilize the reversible control. Treat cells with the same concentration of FMF-04-159-R. Phenotypes that persist only with this compound after a washout period are more likely to be due to covalent CDK14 inhibition.
-
Troubleshooting Step 2: Perform a washout experiment. After treatment with this compound, wash the cells thoroughly to remove any unbound inhibitor. If the phenotype is due to covalent binding, it should persist after washout.
-
Troubleshooting Step 3: Titrate the concentration. Lowering the concentration of this compound may help to minimize off-target effects while still achieving significant covalent modification of CDK14.
-
Issue 3: Difficulty in confirming covalent target engagement in cells.
-
Possible Cause: Insufficient sensitivity of the detection method. Standard Western blotting for total protein levels may not be sensitive enough to detect the covalent modification.
-
Troubleshooting Step 1: Employ a target engagement assay. The NanoBRET™ Target Engagement assay is a sensitive method to quantify the binding of this compound to CDK14 in live cells.[3]
-
Troubleshooting Step 2: Use a competitive profiling method. KiNativ™ profiling can be used to assess the engagement of this compound with CDK14 and other kinases across the kinome in a cellular context.[3]
-
Data Presentation
Table 1: Inhibitory Activity of this compound and its Reversible Control FMF-04-159-R
| Compound | Target | Assay | IC50 (nM) | Washout | Reference |
| This compound | CDK14 | NanoBRET | 39.6 | No | [1][3] |
| This compound | CDK14 | NanoBRET | 56.3 | Yes (2h) | [3] |
| This compound | CDK2 | NanoBRET | 256 | No | [1] |
| FMF-04-159-R | CDK14 | NanoBRET | 563 | No | [3] |
| FMF-04-159-R | CDK14 | NanoBRET | 3417 | Yes (2h) | [3] |
| This compound | HCT116 Proliferation | Cell-based | 1144 | N/A | [1] |
Experimental Protocols
1. Washout Experiment to Confirm Covalent Inhibition
This protocol is designed to differentiate between reversible and irreversible (covalent) inhibition in cell culture.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
FMF-04-159-R (reversible control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound, FMF-04-159-R, or DMSO for the determined optimal treatment duration (e.g., 4 hours).
-
For the "washout" condition: a. Aspirate the medium containing the compound. b. Wash the cells gently with pre-warmed PBS three times. c. Add fresh, pre-warmed complete medium to the cells.
-
For the "no washout" condition: a. Maintain the cells in the medium containing the compound for the entire duration of the experiment.
-
Incubate the cells for a desired period post-washout (e.g., 2, 6, 12, 24 hours) to allow for the assessment of the phenotypic or signaling endpoint.
-
Harvest cells and perform downstream analysis (e.g., Western blot, cell viability assay, cell cycle analysis).
-
2. NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the engagement of this compound with CDK14 in live cells. For detailed instructions, refer to the manufacturer's protocol (e.g., Promega).
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
CDK14-NanoLuc® fusion vector
-
NanoBRET™ tracer
-
This compound
-
Nano-Glo® Substrate and lytic buffer
-
White, 96-well assay plates
-
-
Procedure:
-
Co-transfect HEK293 cells with the CDK14-NanoLuc® fusion vector.
-
Plate the transfected cells in white 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
Add the Nano-Glo® Substrate and lytic buffer.
-
Measure luminescence and filtered fluorescence using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified Wnt/β-catenin and Cell Cycle signaling pathways showing the role of CDK14 and its inhibition by this compound.
Caption: Experimental workflow for a washout experiment to confirm covalent inhibitor binding.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
Storage and stability of FMF-04-159-2 stock solutions
This technical support center provides detailed guidance on the storage, stability, and use of FMF-04-159-2, a potent and irreversible inhibitor of Ubiquitin-Specific Protease 5 (USP5).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: this compound should be dissolved in anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. For example, to create a 10 mM stock solution, add 2.19 mg of this compound (MW: 437.35 g/mol ) to 500 µL of DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q2: How should this compound stock solutions be stored?
A2: For short-term storage (up to 3 months), aliquots of the DMSO stock solution should be stored at -20°C. For long-term storage (beyond 3 months), it is highly recommended to store the aliquots at -80°C to maintain stability and activity.
Q3: What is the stability of this compound in stock solutions?
A3: this compound stock solutions in DMSO are stable for at least 3 months when stored at -20°C. While specific quantitative degradation data over extended periods is not widely published, long-term storage at -80°C is the best practice to minimize degradation. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: How do I prepare working solutions from the DMSO stock?
A4: To prepare a working solution, thaw a single-use aliquot of the DMSO stock solution at room temperature. Dilute the stock solution directly into your pre-warmed cell culture medium or assay buffer to the final desired concentration immediately before use. It is crucial to mix thoroughly but gently to ensure homogeneity without causing precipitation.
Data Presentation: Storage and Stability
While detailed quantitative degradation kinetics are not publicly available, the following table summarizes the recommended storage conditions and expected stability for this compound.
| Parameter | Condition | Recommendation |
| Solvent | Anhydrous, research-grade DMSO | Recommended for creating high-concentration stock solutions (e.g., 10-20 mM). |
| Short-Term Storage | -20°C | Suitable for up to 3 months. Aliquot to avoid freeze-thaw cycles. |
| Long-Term Storage | -80°C | Recommended for storage beyond 3 months to ensure maximum stability and compound integrity. |
| Working Solution | Aqueous buffer / Cell Culture Medium | Prepare fresh for each experiment by diluting the DMSO stock. Use immediately; do not store. |
| Freeze-Thaw Cycles | To be avoided | Aliquoting into single-use volumes is critical to prevent degradation associated with repeated temperature changes. |
Troubleshooting Guide
Issue 1: Compound precipitates in the cell culture medium.
-
Cause: The final concentration of DMSO in the medium may be too high, or the compound's solubility limit in aqueous solution is exceeded.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and is ideally kept below 0.1%. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiment.
-
When diluting, add the DMSO stock to the pre-warmed medium and mix immediately and thoroughly. Do not add medium to the concentrated stock.
-
If precipitation persists, consider lowering the final working concentration of this compound.
-
Issue 2: Inconsistent or no observable effect in the assay.
-
Cause: This could be due to compound degradation, improper dosage, or issues with the experimental setup.
-
Solution:
-
Verify Compound Activity: Use a fresh, single-use aliquot of the stock solution that has been stored correctly at -80°C. Avoid using a stock that has undergone multiple freeze-thaw cycles.
-
Confirm Concentration: Double-check the calculations for your serial dilutions.
-
Optimize Treatment Time: As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent. You may need to perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint.
-
Check Downstream Readout: Ensure your assay (e.g., Western blot antibody) for the downstream target is validated and working correctly.
-
Issue 3: High levels of cell death or cytotoxicity observed.
-
Cause: The concentration of this compound or the final DMSO concentration may be too high for your specific cell line.
-
Solution:
-
Perform a Dose-Response Curve: Conduct a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic working concentration range of this compound for your cells.
-
Lower DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) and that your vehicle control shows no toxicity.
-
Reduce Incubation Time: Shorten the exposure time of the cells to the compound and assess if cytotoxicity is reduced while maintaining the desired inhibitory effect.
-
Experimental Protocols
Protocol: Assessing USP5 Inhibition via Western Blot for 53BP1
USP5 has been implicated in the DNA damage response (DDR), where it can regulate the localization of proteins like 53BP1. Inhibition of USP5 can lead to changes in 53BP1 levels or localization. This protocol provides a method to assess the effect of this compound on 53BP1 protein levels in a human cancer cell line (e.g., U2OS).
1. Cell Culture and Treatment: a. Plate U2OS cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. The next day, prepare fresh working solutions of this compound in pre-warmed complete medium at various concentrations (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM). c. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control. d. Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
2. Cell Lysis: a. After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA protein assay. b. Normalize the protein concentrations for all samples with RIPA buffer. c. Add 4X Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.
4. Western Blotting: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against 53BP1 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., GAPDH or β-actin). f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Validation & Comparative
Validating FMF-04-159-2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent CDK14 inhibitor FMF-04-159-2 with its reversible counterpart and other alternatives. We present supporting experimental data and detailed protocols for validating target engagement in a cellular context.
This compound is a potent, covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases.[1][2][3] It exhibits pan-TAIRE family specificity, also inhibiting CDK16, CDK17, and CDK18.[1] Off-target activity against CDK2 and, to a lesser extent, CDK10 has also been observed.[1] The covalent nature of this compound's interaction with CDK14 offers sustained target engagement, a feature that can be highly advantageous for therapeutic applications. To distinguish between the effects of covalent and reversible binding, a reversible analog, FMF-04-159-R, has been developed.[1] This guide will delve into the comparative efficacy and selectivity of these compounds and provide detailed methodologies for confirming their engagement with CDK14 in cells.
Comparative Analysis of this compound and Alternatives
A thorough understanding of a compound's potency and selectivity is paramount. The following tables summarize the inhibitory activity of this compound and its reversible control, FMF-04-159-R, against various kinases.
Table 1: In Vitro Inhibitory Activity of this compound and FMF-04-159-R
| Target | This compound IC50 (nM) | FMF-04-159-R IC50 (nM) | Assay Type | Reference |
| CDK14 | 86 | 149 | Biochemical Binding | [1] |
| CDK14 | 39.6 | 563 | NanoBRET (in cells) | [1][4] |
| CDK2 | 256 | 493 | NanoBRET (in cells) | [1][4] |
| CDK16 | 10 | 139.1 | Kinase Activity | [5][6] |
Table 2: Cellular Target Engagement Profile of this compound (KiNativ)
| Target Kinase | Percent Inhibition (1 µM this compound) |
| CDK14 | >90% |
| CDK16 | >90% |
| CDK17 | >90% |
| CDK18 | >90% |
| CDK2 | >70% |
| CDK10 | >70% |
Table 3: Comparison with Alternative CDK Inhibitors
| Compound | Target(s) | IC50 (nM) | Comments |
| This compound | CDK14 (covalent), TAIRE family, CDK2 | 39.6 (CDK14, NanoBRET) | Covalent inhibitor with pan-TAIRE specificity. |
| AT7519 | Pan-CDK | CDK1 (190), CDK2 (44), CDK4 (67), CDK5 (18), CDK9 (<10) | Broad-spectrum CDK inhibitor. |
| THZ1 | CDK7 (covalent), CDK12, CDK13 | 3.2 (CDK7) | Selective covalent inhibitor of CDK7.[7][8][9] |
| Carbonic anhydrase inhibitor 14 | CA, CDK2 | 20,300 (CDK2) | Dual inhibitor of carbonic anhydrase and CDK2.[10] |
Visualizing the CDK14 Signaling Pathway and Experimental Workflows
To conceptualize the mechanism of action and the experimental approaches for validating target engagement, the following diagrams are provided.
Caption: CDK14 in the Wnt Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Detailed Experimental Protocols
To facilitate the replication of these crucial validation experiments, detailed protocols are provided below.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for the validation of this compound target engagement with CDK14 in HCT116 cells.
Materials:
-
HCT116 cells
-
This compound and FMF-04-159-R
-
DMSO (vehicle control)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CDK14 antibody
-
Anti-GAPDH or -Actin antibody (loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
PCR tubes and thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 cells and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM), FMF-04-159-R (e.g., 1 µM), or DMSO for the desired time (e.g., 4 hours) in a CO2 incubator.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK14 and a loading control.
-
Incubate with the appropriate secondary antibody and visualize with a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and plot the relative amount of soluble CDK14 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the use of DARTS to confirm the interaction between this compound and CDK14.
Materials:
-
HCT116 cells
-
This compound and FMF-04-159-R
-
DMSO (vehicle control)
-
Lysis buffer (non-denaturing, e.g., M-PER) with protease inhibitors
-
Pronase or other suitable protease
-
Stop solution (e.g., protease inhibitor cocktail or SDS-PAGE loading buffer)
-
Anti-CDK14 antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Lysis and Lysate Preparation:
-
Harvest HCT116 cells and lyse them in a non-denaturing lysis buffer.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Treat the aliquots with this compound (e.g., 1 µM), FMF-04-159-R (e.g., 1 µM), or DMSO for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., Pronase) to each tube at a predetermined optimal concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.
-
-
Stopping the Reaction and Sample Preparation:
-
Stop the digestion by adding a stop solution.
-
Prepare the samples for SDS-PAGE.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol, probing for CDK14.
-
-
Data Analysis:
-
Compare the band intensity of full-length CDK14 across the different treatment conditions. Increased resistance to proteolysis (i.e., a stronger CDK14 band) in the this compound-treated sample compared to the control indicates target engagement.
-
NanoBRET™ Target Engagement Assay
This protocol provides a general overview of the NanoBRET™ assay for quantifying the intracellular affinity of this compound for CDK14.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding CDK14-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for CDK14
-
This compound and FMF-04-159-R
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the CDK14-NanoLuc® fusion plasmid and a carrier DNA.
-
Plate the transfected cells in white assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and FMF-04-159-R.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.
-
Conclusion
Validating the cellular target engagement of a compound is a critical step in drug discovery and development. This guide has provided a comparative overview of the covalent CDK14 inhibitor this compound and its reversible control, FMF-04-159-R. The presented data highlights the increased cellular potency of the covalent inhibitor due to its sustained target engagement. The detailed experimental protocols for CETSA, DARTS, and NanoBRET offer researchers a practical toolkit to independently verify the interaction of this compound and other compounds with CDK14 in a cellular environment. By employing these methods, researchers can gain a deeper understanding of the compound's mechanism of action and make more informed decisions in their drug development programs.
References
- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Decoding CDK14 Inhibition: A Comparative Guide to Covalent and Reversible Strategies
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 14 (CDK14), a member of the TAIRE family of kinases, has emerged as a compelling target in oncology and other therapeutic areas due to its role in crucial cellular processes like cell cycle progression and Wnt/β-catenin signaling.[1][2][3][4] The development of small molecule inhibitors against CDK14 has led to two primary strategies: reversible and covalent inhibition. Understanding the fundamental differences between these approaches is critical for designing effective and selective therapeutic agents.
This guide provides an objective comparison of covalent and reversible CDK14 inhibition, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of targeting this kinase.
Mechanism of Action: A Tale of Two Bonds
The core difference between reversible and covalent inhibitors lies in the nature of their interaction with the target protein.
-
Reversible Inhibition: Reversible inhibitors bind to the CDK14 active site through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[5] This binding is transient, and an equilibrium exists between the bound and unbound states of the inhibitor. The inhibitor can freely associate and dissociate from the enzyme.[6]
-
Covalent Inhibition: Covalent inhibitors, also known as irreversible inhibitors, initially form a non-covalent complex with CDK14. This is followed by the formation of a stable, covalent bond between a reactive group on the inhibitor (the "warhead") and a specific amino acid residue, often a cysteine, on the kinase.[5][6][7] This effectively permanent modification leads to a prolonged, and often complete, shutdown of the enzyme's activity.[8]
Caption: Reversible vs. Covalent Inhibition Mechanisms.
Head-to-Head Comparison: Covalent vs. Reversible CDK14 Inhibitors
The choice between a covalent and a reversible inhibitor has profound implications for a drug candidate's pharmacological profile. The following table summarizes the key distinctions.
| Feature | Covalent Inhibition | Reversible Inhibition |
| Binding Nature | Forms a stable, permanent covalent bond with the target.[7] | Binds transiently through non-covalent interactions.[5] |
| Duration of Action | Long-lasting; tied to the turnover rate of the protein itself.[6] | Shorter; dependent on the inhibitor's pharmacokinetic properties. |
| Potency Measurement | Often expressed as k_inact_/K_I_, reflecting both initial binding affinity (K_I_) and the rate of inactivation (k_inact_).[8][9] | Typically measured by IC50 or K_i_ values, reflecting the equilibrium binding affinity. |
| Selectivity | Can achieve high selectivity by targeting unique residues (e.g., a non-catalytic cysteine) and through optimized non-covalent interactions.[6][10] | Selectivity is driven solely by the complementarity of non-covalent interactions within the binding pocket. |
| Washout Potential | Inhibition is sustained even after the unbound drug is cleared from the system (resistant to washout).[11][12] | Inhibition is lost upon removal of the unbound drug (sensitive to washout). |
| Potential Liabilities | Risk of off-target reactivity and immunogenicity due to the reactive warhead.[7] | May require higher or more frequent dosing to maintain target occupancy, especially with high endogenous substrate concentrations.[8] |
Performance Data: A Case Study with CDK14 Inhibitors
A study on the development of covalent CDK14 inhibitors provides a direct comparison between a covalent inhibitor, FMF-04-159-2, and its reversible analog, FMF-04-159-R, which lacks the reactive warhead.[11]
| Compound | Type | Target | Biochemical IC50 | Kinase Assay IC50 |
| This compound | Covalent | CDK14 | 86 nM | ~10-fold more potent than reversible analog |
| FMF-04-159-R | Reversible | CDK14 | 149 nM | - |
Data sourced from Ferguson et al. (2019).[11]
The data indicates that while both compounds have similar initial reversible binding affinities (biochemical IC50), the covalent inhibitor this compound demonstrates significantly greater potency in a kinase activity assay, highlighting the efficacy advantage conferred by covalent bond formation.[11]
The CDK14 Signaling Landscape
CDK14 is a key regulator in multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway, which is frequently dysregulated in cancer.[1][13] In the G2/M phase of the cell cycle, CDK14, in complex with Cyclin Y, phosphorylates the Wnt co-receptor LRP6, leading to the activation of the pathway.[3] This activation promotes cell proliferation and is implicated in chemoresistance.[1][13] Inhibition of CDK14 can therefore disrupt this oncogenic signaling cascade.
Caption: Role of CDK14 in the Wnt/β-catenin pathway.
Key Experimental Protocols for Inhibitor Characterization
Distinguishing between covalent and reversible inhibition requires a specific set of experiments designed to probe the nature and durability of the drug-target interaction.
A. Biochemical Potency Assays (IC50 Determination)
-
Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol:
-
Recombinant CDK14/Cyclin Y enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or FMF-04-159-R).
-
A kinase reaction is initiated by adding a substrate (e.g., a peptide substrate) and ³³P-labeled ATP.
-
The reaction is allowed to proceed for a fixed time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a scintillation counter or phosphorescence imaging.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
-
-
Interpretation: For covalent inhibitors, the measured IC50 will be time-dependent; potency increases with longer pre-incubation times. Reversible inhibitors will show a time-independent IC50.[9]
B. Cellular Target Engagement and Washout Assays
-
Objective: To confirm that the inhibitor engages the target in a cellular context and to determine if the inhibition is reversible.
-
Protocol:
-
Treatment: Culture cells (e.g., HCT116 colorectal cancer cells) are treated with the inhibitor or a vehicle control for a specific duration.[11]
-
Washout: One set of treated cells is washed extensively with fresh media to remove any unbound inhibitor. The other set remains in the inhibitor-containing media.
-
Lysis & Analysis: After a further incubation period, cells from both groups are lysed. Target engagement is assessed by downstream signaling readouts (e.g., phosphorylation of a known substrate via Western blot) or by direct measurement of inhibitor binding (e.g., using a NanoBRET assay).[11]
-
-
Interpretation: For a covalent inhibitor, the inhibitory effect will persist in the washout group. For a reversible inhibitor, the effect will be diminished or lost in the washout group as the inhibitor dissociates from the target.[11][12]
Caption: Workflow for a cellular washout experiment.
C. Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To directly confirm the formation of a covalent bond between the inhibitor and CDK14.
-
Protocol:
-
Incubate recombinant CDK14 protein with a molar excess of the covalent inhibitor.
-
Remove any unbound inhibitor.
-
Analyze the protein using intact protein mass spectrometry (e.g., LC-MS).
-
For more detailed analysis, digest the protein into peptides (e.g., with trypsin) and perform tandem mass spectrometry (MS/MS) to identify the exact amino acid residue modified by the inhibitor.[9][14]
-
-
Interpretation: An increase in the mass of the protein or a specific peptide corresponding to the mass of the inhibitor confirms the formation of a covalent adduct.
Conclusion and Future Directions
The distinction between covalent and reversible CDK14 inhibition is fundamental to the strategic design of targeted therapies.
-
Covalent inhibitors offer the advantage of high potency and a sustained duration of action, which can overcome challenges related to high ATP concentrations in the cell and potentially lead to less frequent dosing.[6][8] Their development, however, requires careful optimization to minimize off-target reactivity.[7]
-
Reversible inhibitors typically present a more straightforward safety profile, avoiding the risks associated with reactive warheads.[10] Achieving durable target modulation in vivo may require more advanced formulation strategies or optimization of pharmacokinetic properties.
The choice of modality depends on the specific therapeutic context, the desired pharmacological profile, and the druggability of the target. The use of matched covalent/reversible pairs, such as this compound and FMF-04-159-R, serves as an invaluable toolset for deconvoluting the specific cellular consequences of permanently inhibiting CDK14 kinase activity, paving the way for the next generation of precisely targeted cancer therapies.[11]
References
- 1. jcancer.org [jcancer.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. uniprot.org [uniprot.org]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclin dependent kinase 14 as a paclitaxel-resistant marker regulated by the TGF-β signaling pathway in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Washout Experiments Confirm Covalent Binding of FMF-04-159-2 to CDK14
A comparative guide for researchers on utilizing washout experiments to validate the covalent inhibitory mechanism of FMF-04-159-2, a potent and selective CDK14 inhibitor.
This compound is a tool compound designed to covalently target Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases.[1][2][3] The TAIRE family, which also includes CDKs 15-18, is considered an understudied branch of the CDK family, and this compound provides a valuable probe for investigating their cellular functions.[1][2] Covalent inhibitors offer the potential for prolonged target engagement and enhanced potency, making them a compelling strategy in drug development.[4] A key step in characterizing such inhibitors is to confirm their irreversible binding mechanism. Washout experiments are a standard and effective method to distinguish covalent inhibitors from reversible ones.[5]
This guide compares the effects of this compound and its reversible analog, FMF-04-159-R, in washout assays, presenting the experimental data that validates the covalent nature of this compound's interaction with CDK14.
Comparison of Covalent vs. Reversible Inhibition
The core principle of a washout experiment is to assess the duration of target inhibition after the removal of the unbound compound.[5] A covalent inhibitor forms a stable bond with its target, leading to sustained inhibition even after the compound has been washed from the cellular environment. In contrast, a reversible inhibitor's effect diminishes as it dissociates from its target upon removal.
This compound was designed with a reactive electrophile to form a covalent bond with a cysteine residue (C218) in the active site of CDK14.[1] To provide a direct comparison, a reversible analog, FMF-04-159-R, which lacks the reactive warhead but retains the core scaffold for non-covalent binding, is used as a negative control.[1]
Data Presentation: Sustained Target Engagement of this compound
The efficacy of this compound and its reversible counterpart, FMF-04-159-R, was quantified using a NanoBRET target engagement assay in HCT116 cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) with and without a 2-hour compound washout.
| Compound | Target | Condition | IC50 (nM) |
| This compound | CDK14 | No Washout | 39.6 |
| This compound | CDK14 | 2-hour Washout | 56.3 |
| FMF-04-159-R | CDK14 | No Washout | 563 |
| FMF-04-159-R | CDK14 | 2-hour Washout | 3417 |
Data sourced from Ferguson et al., 2019.[1]
The data clearly demonstrates that this compound maintains potent inhibition of CDK14 after the washout period, with only a minor shift in its IC50 value (39.6 nM vs. 56.3 nM).[1][6] This sustained engagement is indicative of a stable, covalent bond.[1] Conversely, the inhibitory activity of the reversible control, FMF-04-159-R, is significantly reduced by more than 7-fold following the washout (IC50 increases from 563 nM to 3417 nM), as the compound dissociates from the target.[1]
Experimental Protocols
Cellular Target Engagement Washout Assay (NanoBRET)
This protocol is designed to assess the duration of target engagement by an inhibitor within living cells.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Opti-MEM I Reduced Serum Medium
-
NanoLuc-CDK14 fusion vector
-
Promega NanoBRET Tracer K-10
-
This compound and FMF-04-159-R
-
White, 96-well assay plates
-
Nano-Glo Live Cell Reagent
Procedure:
-
Cell Preparation: Transfect HCT116 cells with the NanoLuc-CDK14 vector and plate in 96-well plates. Allow cells to adhere and express the fusion protein for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of either this compound or FMF-04-159-R for a specified period (e.g., 4 hours). Include a DMSO-only control.
-
Washout Step:
-
For the "Washout" condition plates, carefully aspirate the media containing the compound.
-
Gently wash the cells twice with fresh, pre-warmed Opti-MEM.
-
Add fresh, compound-free media to the wells.
-
Incubate for the desired washout period (e.g., 2 hours).
-
For "No Washout" plates, maintain the compound-containing media during this period.
-
-
NanoBRET Assay:
-
Add the NanoBRET Tracer K-10 to all wells at the final working concentration.
-
Add the Nano-Glo Live Cell Reagent to all wells.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
Analysis: Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration and fit a dose-response curve to determine the IC50 values.
Visualizations
CDK14 Signaling Pathway in Cell Cycle Progression
CDK14, in partnership with its cyclin partner (Cyclin Y), is understood to play a role in regulating cell cycle progression, particularly during mitosis.[1][3]
Caption: Simplified pathway of CDK14's role in mitotic progression.
Washout Experiment Workflow
This diagram outlines the key steps in a washout experiment to differentiate between covalent and reversible inhibitors.
Caption: Workflow comparing covalent and reversible inhibitor washout.
References
- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
Unveiling the Specificity of FMF-04-159-2: A Comparative Analysis in CDK14 Knockout Cell Lines
A detailed examination of the covalent inhibitor FMF-04-159-2 reveals its on-target activity on Cyclin-Dependent Kinase 14 (CDK14) and sheds light on its broader cellular effects. Through a comparative analysis in wild-type and CDK14 knockout (KO) cancer cell lines, this guide provides researchers, scientists, and drug development professionals with essential data on the compound's specificity and mechanism of action.
This compound is a potent, covalent inhibitor designed to target CDK14, a member of the TAIRE family of kinases. While CDK14's precise functions are still under investigation, it is implicated in crucial cellular processes, including cell cycle regulation. This guide summarizes the key findings from studies utilizing CDK14 knockout cell lines to dissect the compound's activity, offering a clear comparison of its effects in the presence and absence of its primary target.
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data, comparing the inhibitor's potency against CDK14 and other kinases, and its differential impact on cell cycle progression in wild-type versus CDK14 knockout cells.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Assay Type | Notes |
| CDK14 | 40 | Cellular BRET Assay | Potent inhibition in a cellular context. |
| CDK14 | 88 | Kinase Activity Assay | Direct measurement of enzymatic inhibition. |
| CDK16 | 10 | Kinase Activity Assay | High potency against another TAIRE family member. |
| CDK2 | 256 | NanoBRET Assay | Also exhibits activity against CDK2. |
| CDK17 | >1000 | Kinase Activity Assay | Inhibits at 1 µM. |
| CDK18 | >1000 | Kinase Activity Assay | Inhibits at 1 µM. |
Table 2: Cellular Proliferation and Cell Cycle Effects of this compound in HCT116 Cells
| Cell Line | Treatment | IC₅₀ (nM, Proliferation) | G2/M Phase Accumulation |
| HCT116 (Wild-Type) | This compound | 1,144 ± 190 | Significant increase |
| HCT116 (CDK14 KO) | This compound | Not explicitly stated | More modest G2/M accumulation compared to WT |
Mechanism of Action and Signaling Pathway
This compound acts as a covalent inhibitor, forming a permanent bond with a cysteine residue near the ATP-binding pocket of CDK14. This irreversible inhibition blocks the kinase activity of CDK14, which is known to play a role in cell cycle progression, particularly during the G2/M phase. The compound also demonstrates a broader selectivity for other members of the TAIRE kinase family (CDK16, CDK17, and CDK18) and off-target activity against CDK2.
Experimental Protocols
The following are summaries of the key experimental procedures used to evaluate the activity of this compound in wild-type and CDK14 knockout cell lines.
Generation of CDK14 Knockout HCT116 Cell Lines
CDK14 knockout (KO) HCT116 cell lines were generated using the CRISPR-Cas9 gene-editing system. A single guide RNA (sgRNA) targeting an early exon of the CDK14 gene was cloned into a Cas9-expressing vector. HCT116 cells were transfected with this plasmid, and single-cell clones were isolated and expanded. Successful knockout of the CDK14 gene was confirmed by genomic DNA sequencing and Western blot analysis to verify the absence of the CDK14 protein.
Cell Cycle Analysis
Wild-type and CDK14 KO HCT116 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with either DMSO (vehicle control) or a specified concentration of this compound for 24 hours. Following treatment, the cells were harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide (PI). The DNA content of the stained cells was analyzed by flow cytometry (FACS) to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
FMF-04-159-2: A Comparative Guide to its Cross-reactivity with Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
FMF-04-159-2 has emerged as a potent, covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases.[1][2] Understanding its cross-reactivity profile is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comprehensive comparison of this compound's activity against various CDKs, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile
This compound exhibits a distinct selectivity profile, primarily targeting the TAIRE family of kinases (CDK14, CDK16, CDK17, and CDK18) while also demonstrating off-target activity against CDK2 and, to a lesser extent, CDK10.[1] The nature of this inhibition varies, with this compound forming a covalent bond with CDK14, leading to sustained inhibition even after washout of the compound.[1] In contrast, its interaction with other CDKs, such as CDK2, is non-covalent and reversible.[1]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against various CDKs has been quantified using different experimental assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: IC50 Values from Cellular NanoBRET Target Engagement Assay
| Kinase | This compound IC50 (nM) | Notes |
| CDK14 | 39.6 ± 2.8[1] | Potent engagement in live cells. |
| CDK14 (after 2h washout) | 56.3 ± 6.0[1] | Sustained engagement, indicative of covalent binding. |
| CDK2 | 256[3][4] |
Table 2: IC50 Values from In Vitro Kinase Activity Inhibition Assay
| Kinase | This compound IC50 (nM) | FMF-04-159-R IC50 (nM) | Notes |
| CDK14 | 88[4] | 5.9[5] | FMF-04-159-R is a reversible control compound. |
| CDK16 | 10[4] | 139.1[5] |
Table 3: Inhibition of other TAIRE Family Kinases
| Kinase | Inhibition | Concentration |
| CDK17 | Yes[4] | 1 µM[4] |
| CDK18 | Yes[4] | 1 µM[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase target within intact cells. The resulting Bioluminescence Resonance Energy Transfer (BRET) signal is inversely proportional to the compound's binding affinity.
Protocol Outline:
-
Cell Preparation: Adherent cells (e.g., HCT116) are seeded in tissue culture-treated plates and transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: The following day, the cell culture medium is replaced with a medium containing the NanoBRET® tracer and varying concentrations of the test compound (this compound).
-
Signal Detection: After an equilibration period, the NanoBRET® substrate is added, and the BRET signal is measured using a luminometer capable of detecting both donor and acceptor wavelengths.
-
Data Analysis: The IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
For washout experiments, after the initial incubation with the compound, the medium is removed, and the cells are washed multiple times with a fresh medium before the addition of the tracer and substrate.
In Vitro Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.
Protocol Outline:
-
Reaction Setup: The kinase, a suitable substrate (e.g., a peptide or protein), and varying concentrations of the inhibitor (this compound) are combined in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing ATP and [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, typically by spotting the reaction mixture onto a filter membrane and washing away the excess ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Experimental workflows for kinase inhibition assays.
References
- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK5 Subfamily | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling FMF-04-159-2
For researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of FMF-04-159-2, a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14).
This compound is a valuable tool for investigating the roles of TAIRE family kinases, particularly CDK14, in cellular processes. Due to its bioactive nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
Handling:
-
Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoidance: Avoid inhalation of dust, and contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Temperature: Store the solid powder at -20°C for long-term stability.
-
Solutions: Prepare solutions fresh for immediate use. If short-term storage of a solution is necessary, store in a tightly sealed container at -80°C.
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste, including unused solutions and contaminated solvents, in a separate, labeled, and sealed container.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Protocols: Stock Solution Preparation
To ensure accurate and reproducible experimental results, follow this detailed protocol for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Signaling Pathway of CDK14
This compound exerts its biological effects by inhibiting CDK14, a kinase involved in several critical signaling pathways, most notably the Wnt signaling pathway. CDK14 is also implicated in the regulation of cell cycle progression. The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and the role of CDK14.
Caption: CDK14 in the Wnt signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
